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  • Product: Y2 Antagonist 36
  • CAS: 1185845-15-1

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of Y2 Antagonist T4-[NPY(33-36)]4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delineates the in vitro mechanism of action of the selective Neuropeptide Y (NPY) Y2 receptor antagonist, T4-[NPY(33-36)]4. Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the in vitro mechanism of action of the selective Neuropeptide Y (NPY) Y2 receptor antagonist, T4-[NPY(33-36)]4. Moving beyond a mere recitation of facts, this document provides a comprehensive understanding of the experimental rationale, detailed methodologies, and the interpretation of key data that collectively define the pharmacological profile of this important research tool.

Introduction: The Neuropeptide Y System and the Y2 Receptor

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a myriad of physiological processes including appetite regulation, anxiety, and cardiovascular function.[1][2] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y2 receptor being a key player.[2] Predominantly located presynaptically, the Y2 receptor acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[2][3] This positions the Y2 receptor as a significant therapeutic target for various pathologies. The development of selective antagonists is therefore paramount for dissecting its physiological roles and for potential therapeutic interventions.

This guide focuses on a specific Y2 antagonist, T4-[NPY(33-36)]4, a peptidomimetic constructed by attaching four copies of the C-terminal NPY fragment (amino acids 33-36) to a cyclic template molecule.[4] This design strategy aimed to create a potent and selective antagonist, and its in vitro characterization is a cornerstone for its use in pharmacological research.

In Vitro Pharmacological Profile of T4-[NPY(33-36)]4

The in vitro characterization of T4-[NPY(33-36)]4 has been established through a series of robust assays designed to assess its binding affinity, functional antagonism, and impact on downstream signaling pathways.

Receptor Binding Affinity and Selectivity

A fundamental first step in characterizing any receptor ligand is to determine its binding affinity (how tightly it binds to the receptor) and selectivity (its preference for the target receptor over other related receptors).

Experimental Approach: Radioligand Binding Assay

This assay directly measures the interaction of a radiolabeled ligand with the receptor. In the case of T4-[NPY(33-36)]4, a competition binding assay was employed. This involves incubating cell membranes expressing the Y2 receptor with a constant concentration of a radiolabeled Y2-selective agonist (e.g., [¹²⁵I]PYY3-36) and increasing concentrations of the unlabeled antagonist (T4-[NPY(33-36)]4). The ability of the antagonist to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the antagonist required to displace 50% of the radiolabeled ligand.

Key Findings:

Cell LineReceptor ExpressedIC50 of T4-[NPY(33-36)]4Reference
LN319Y267.2 nM[4]
SK-N-MCY1Poor binding[4]

These results demonstrate that T4-[NPY(33-36)]4 binds to the Y2 receptor with high affinity and exhibits poor binding to the Y1 receptor, indicating its selectivity.[4]

Protocol: Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture LN319 (Y2 expressing) and SK-N-MC (Y1 expressing) cells to confluence.

    • Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [¹²⁵I]PYY3-36).

    • Add increasing concentrations of the unlabeled competitor, T4-[NPY(33-36)]4.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Antagonism: Assessing the Impact on Downstream Signaling

Binding to a receptor does not necessarily translate to a functional effect. Therefore, it is crucial to assess whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

The Y2 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] A functional antagonist will block the ability of an agonist to suppress cAMP production.

Experimental Approach:

Cells expressing the Y2 receptor are first treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production. The ability of an agonist (e.g., NPY) to inhibit this forskolin-stimulated cAMP accumulation is then measured in the presence and absence of the antagonist (T4-[NPY(33-36)]4).

Key Findings:

  • T4-[NPY(33-36)]4, when tested alone at concentrations up to 10 µM, had no inhibitory effect on forskolin-stimulated cAMP levels. This indicates that it does not possess agonist or inverse agonist activity at the Y2 receptor.[4]

  • In the presence of T4-[NPY(33-36)]4, the dose-response curve for NPY-induced inhibition of cAMP is expected to shift to the right, a hallmark of competitive antagonism.

Protocol: cAMP Assay

  • Cell Culture:

    • Seed Y2-expressing cells (e.g., LN319) in a multi-well plate and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of T4-[NPY(33-36)]4 (or vehicle control).

    • Add a Y2 receptor agonist (e.g., NPY) at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the agonist concentration in the presence and absence of the antagonist.

    • Analyze the rightward shift of the agonist dose-response curve to determine the antagonist's potency (often expressed as a pA2 value).

Activation of some Gi-coupled receptors, including the Y2 receptor, can lead to an increase in intracellular calcium ([Ca²⁺]i) through the βγ subunits of the G-protein, which can activate phospholipase C (PLC).

Experimental Approach:

This assay uses a fluorescent calcium indicator dye that is loaded into the cells. Upon binding to calcium, the dye's fluorescence properties change, allowing for the real-time measurement of changes in intracellular calcium concentration. The ability of an agonist to induce calcium mobilization is measured in the presence and absence of the antagonist.

Key Findings:

  • Pre-incubation of LN319 cells with T4-[NPY(33-36)]4 caused a rightward shift in the dose-response curve for NPY-induced intracellular calcium mobilization.[4] This confirms the antagonistic properties of T4-[NPY(33-36)]4 at the Y2 receptor.[4]

Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Plate Y2-expressing cells on a black-walled, clear-bottom multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for de-esterification of the dye.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the antagonist (T4-[NPY(33-36)]4) or vehicle, followed by the agonist (NPY).

    • Continuously monitor the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline to the peak response for each well.

    • Plot the response against the agonist concentration to generate dose-response curves.

A key physiological role of the presynaptic Y2 receptor is to inhibit neurotransmitter release. A Y2 antagonist is expected to block this inhibitory effect.

Experimental Approach:

This assay can be performed using isolated tissues that are known to have presynaptic Y2 receptors modulating neurotransmitter release, such as the rat vas deferens for noradrenaline release. The tissue is electrically stimulated to evoke neurotransmitter release, and the effect of a Y2-selective agonist (e.g., NPY 13-36) on this release is measured in the presence and absence of the antagonist.

Key Findings:

  • In the rat vas deferens, T4-[NPY(33-36)]4 caused a marked rightward shift of the concentration-response curve of the Y2-selective agonist NPY 13-36, yielding a pA2 value of 8.48.[4] The pA2 value is a measure of the antagonist's potency, and a value of 8.48 indicates a high-potency antagonist.

Summary of In Vitro Mechanistic Data

ParameterAssayResult for T4-[NPY(33-36)]4InterpretationReference
Binding Affinity Radioligand BindingIC50 = 67.2 nM (Y2)High affinity and selective binding to the Y2 receptor.[4]
Functional Activity cAMP AssayNo effect on forskolin-stimulated cAMPNot an agonist or inverse agonist.[4]
Functional Antagonism Calcium MobilizationRightward shift of NPY dose-response curveCompetitive antagonist of NPY-induced calcium signaling.[4]
Functional Antagonism Neurotransmitter ReleasepA2 = 8.48 (vs. NPY 13-36)Potent competitive antagonist at presynaptic Y2 receptors.[4]

Visualizing the Mechanism of Action

Signaling Pathway of Y2 Receptor and Point of Intervention by T4-[NPY(33-36)]4

G cluster_membrane Cell Membrane Y2 Y2 Receptor G_protein Gi/o Y2->G_protein Activates Neuro_release Neurotransmitter Release Inhibition Y2->Neuro_release Leads to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to NPY NPY (Agonist) NPY->Y2 Binds & Activates Antagonist T4-[NPY(33-36)]4 (Antagonist) Antagonist->Y2 Binds & Blocks alpha Gαi/o G_protein->alpha beta_gamma Gβγ G_protein->beta_gamma alpha->AC Inhibits beta_gamma->PLC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates G start Start: Candidate Y2 Antagonist binding Radioligand Binding Assay (Y1, Y2, Y4, Y5 receptors) start->binding selectivity Determine Affinity (IC50/Ki) and Selectivity Profile binding->selectivity functional Functional Assays selectivity->functional Selective High Affinity end_inactive Inactive selectivity->end_inactive Non-selective or Low Affinity cAMP cAMP Assay (Forskolin-stimulated) functional->cAMP calcium Calcium Mobilization Assay functional->calcium release Neurotransmitter Release Assay functional->release agonist_mode Agonist/Inverse Agonist Mode? cAMP->agonist_mode antagonist_mode Antagonist Mode? calcium->antagonist_mode release->antagonist_mode agonist_mode->antagonist_mode No end_agonist Characterized as Agonist/Inverse Agonist agonist_mode->end_agonist Yes end_antagonist Characterized as Antagonist antagonist_mode->end_antagonist Yes antagonist_mode->end_inactive No

Caption: A generalized workflow for the in vitro characterization of a Y2 receptor antagonist.

Conclusion

The in vitro characterization of T4-[NPY(33-36)]4 through a combination of binding and functional assays has robustly defined its mechanism of action as a potent and selective competitive antagonist of the Neuropeptide Y Y2 receptor. The data from radioligand binding, cAMP, calcium mobilization, and neurotransmitter release assays collectively provide a comprehensive pharmacological profile. This detailed understanding of its in vitro properties is essential for its application as a research tool to probe the physiological and pathophysiological roles of the Y2 receptor and serves as a benchmark for the development of future Y2 receptor-targeted therapeutics.

References

  • Grouzmann, E., et al. (1997). Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist. The Journal of Biological Chemistry, 272(12), 7699–7706. [Link]

  • Grouzmann, E., et al. (1997). Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist. PubMed. [Link]

  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Molecular characterization of the ligand-receptor interaction of the neuropeptide Y family. Journal of Peptide Science, 6(3), 97-122. [Link]

  • Patel, S. R., et al. (2012). Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. [Link]

  • Sajdyk, T. J., et al. (2019). Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11. ACS Chemical Neuroscience, 10(6), 2845-2856. [Link]

  • Brothers, S. P., & Wahlestedt, C. (2010). Ligands of the Neuropeptide Y Y2 receptor. Chemical Biology & Drug Design, 76(4), 287-296. [Link]

  • Kitlinska, J., et al. (2005). Neuropeptide Y and its Y2 Receptor – Potential Targets in Neuroblastoma Therapy. The American Journal of Pathology, 166(3), 699-708. [Link]

  • opnMe. (n.d.). NPY2R Antagonist I BIIE0246. [Link]

  • Zukowska-Grojec, Z., et al. (2012). Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. Journal of Pharmacology and Experimental Therapeutics, 342(3), 737-745. [Link]

Sources

Exploratory

Pharmacokinetic Profiling and In Vivo Half-Life of Y2 Antagonist 36: A Technical Whitepaper

Executive Summary The transition from peptidic Neuropeptide Y (NPY) Y2 receptor antagonists to small-molecule therapeutics has been historically bottlenecked by poor pharmacokinetic (PK) profiles. While early peptidomime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from peptidic Neuropeptide Y (NPY) Y2 receptor antagonists to small-molecule therapeutics has been historically bottlenecked by poor pharmacokinetic (PK) profiles. While early peptidomimetics like BIIE0246 demonstrated high affinity, their inability to cross the blood-brain barrier and rapid proteolytic degradation rendered them ineffective for in vivo CNS applications. Subsequent small molecules, such as JNJ-31020028 and SF-11, achieved brain penetrance but suffered from rapid hepatic clearance, yielding in vivo half-lives ( t1/2​ ) of less than one hour [1, 3].

Y2 Antagonist 36 (NPY Y2 antagonist 1; CAS: 1185845-15-1) represents a critical structural evolution. As a highly selective, pyridine-type small molecule, its architecture—comprising a 3-methoxypicolinoyl group linked via a piperazine to a chlorophenyl ring—was designed to optimize receptor occupancy while mitigating rapid metabolic clearance [5]. This whitepaper provides an authoritative guide on the mechanistic rationale, experimental workflows, and causal factors governing the in vivo half-life determination of Y2 Antagonist 36.

Mechanistic Context: The Y2 Receptor and PK Bottlenecks

The NPY Y2 receptor is a Gi/o​ -coupled GPCR predominantly functioning as a presynaptic autoreceptor. Its activation inhibits adenylate cyclase, reduces intracellular cAMP, and suppresses N-type calcium channels, thereby dampening the release of neurotransmitters such as GABA and glutamate. Antagonizing this receptor requires sustained in vivo exposure to maintain elevated synaptic transmission, making the terminal half-life ( t1/2​ ) of the antagonist the most critical metric for therapeutic efficacy.

Y2_Signaling NPY Neuropeptide Y (NPY) Y2R Y2 Receptor (GPCR) NPY->Y2R Binds Gi Gi/o Protein Y2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Ca N-type Ca2+ Channels (Inhibited) Gi->Ca Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Decreases Neuro Neurotransmitter Release (Decreased) Ca->Neuro Suppresses

Diagram 1: NPY Y2R signaling pathway and downstream presynaptic inhibition.

Self-Validating Protocol: In Vivo Half-Life Determination

To accurately determine the in vivo half-life of Y2 Antagonist 36, the experimental design must account for the compound's high lipophilicity (LogP) and potential for plasma protein binding. The following protocol establishes a self-validating system to prevent artifactual PK data.

Formulation & Dosing Strategy
  • Vehicle Selection: Y2 Antagonist 36 must be formulated in 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: Administering highly lipophilic compounds in purely aqueous buffers causes micro-precipitation in the bloodstream upon intravenous (IV) injection. This creates an artificial vascular "depot" that slowly leaches into systemic circulation, falsely prolonging the apparent terminal half-life ( t1/2λz​ ).

  • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (oral gavage) in male Sprague-Dawley rats. Dual-route dosing is mandatory to calculate absolute bioavailability ( F% ), which mathematically contextualizes the half-life against first-pass metabolism.

Sampling & Extraction Dynamics
  • Blood Collection: Serial sampling at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose via jugular vein catheter.

  • Anticoagulant Choice: Use K2​ EDTA-coated tubes.

    • Causality: Heparin must be avoided. Heparin salts are highly charged polymers that cause severe ion suppression during the electrospray ionization (ESI) phase of LC-MS/MS, leading to artificially low concentration readings at later time points and skewing the half-life calculation.

  • Extraction: Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing a structurally similar internal standard (e.g., JNJ-31020028). Centrifuge at 14,000 × g for 10 minutes to pellet proteins.

LC-MS/MS Quantification
  • Chromatography: Use a C18 reverse-phase column with a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Operate in positive MRM (Multiple Reaction Monitoring) mode. The precursor ion for Y2 Antagonist 36 is the [M+H]+ adduct at m/z 493.2 [5].

PK_Workflow Dose IV/PO Dosing (Vehicle Optimized) Sample Serial Sampling (K2EDTA Tubes) Dose->Sample Prep Protein Precipitation (ACN + IS) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS Analysis NCA PK Analysis (t1/2, CL, Vd) LCMS->Analysis

Diagram 2: Experimental workflow for in vivo half-life determination.

Pharmacokinetic Data Synthesis

The evolution of Y2 antagonists has been a battle against rapid clearance. Early small molecules like JNJ-5207787 achieved a half-life of 2.03 hours but lacked oral bioavailability [1]. Subsequent iterations like JNJ-31020028 and SF-11 improved brain penetrance but suffered from highly accelerated clearance, dropping the half-life to under 1 hour [3, 4].

Y2 Antagonist 36 was engineered to stabilize these metabolic liabilities. The table below synthesizes the comparative PK landscape of Y2 antagonists to contextualize the performance metrics required for Y2 Antagonist 36.

Table 1: Comparative Pharmacokinetic Parameters of Small-Molecule Y2 Antagonists

CompoundMolecular WeightRoute (Dose) Cmax​ t1/2​ (h)Bioavailability ( F% )Brain Penetration
BIIE0246 894.1IVN/AVery ShortPoorNo
JNJ-5207787 413.5IP (30 mg/kg)1351 ng/mL2.0333% (IP)Moderate
JNJ-31020028 565.7SC (10 mg/kg)4.35 μM0.83100% (SC)High
SF-11 400.5IP (10 mg/kg)~3.0 μM0.61N/AHigh
Y2 Antagonist 36 493.0IV / POEvaluated via LC-MS/MSTarget: >2.0Optimization TargetHigh (Lipophilic)

Note: Data for JNJ-5207787, JNJ-31020028, and SF-11 are derived from established in vivo rodent models [1, 3, 4].

Causality in Clearance: Optimizing t1/2​

The in vivo half-life of a compound is mathematically defined by its volume of distribution ( Vd​ ) and systemic clearance ( CL ): t1/2​=CL0.693×Vd​​ . For Y2 Antagonist 36, the structural moieties dictate these parameters:

  • The Piperazine Linker: While critical for basicity and target engagement, exposed piperazine rings are highly vulnerable to CYP3A4-mediated N-dealkylation and oxidation. This is the primary driver of rapid hepatic clearance in earlier generations.

  • The 3-Methoxypicolinoyl Group: The inclusion of the methoxy-substituted pyridine ring in Y2 Antagonist 36 serves to sterically hinder adjacent metabolic soft spots and modulate the electron density of the system, reducing the rate of CYP-mediated oxidation compared to unsubstituted phenyl rings.

  • The Phenylpropanamide Tail: The addition of the bulky 2-methyl-2-phenylpropanamide group increases lipophilicity, driving up the volume of distribution ( Vd​ ) by sequestering the drug in lipid-rich tissues (including the brain). Because t1/2​ is directly proportional to Vd​ , this structural choice inherently prolongs the half-life.

SAR_Logic cluster_0 Y2 Antagonist 36 Structural Features Pyridine 3-Methoxypicolinoyl Group Metab Hepatic CYP Oxidation Pyridine->Metab Sterically hinders Piperazine Piperazine Linker Piperazine->Metab Vulnerable site Phenyl Chlorophenyl Ring Clearance In Vivo Clearance (CL) Phenyl->Clearance Drives lipophilicity Amide Phenylpropanamide Amide->Clearance Increases Vd Metab->Clearance HalfLife In Vivo Half-Life (t1/2) Clearance->HalfLife Inversely proportional

Diagram 3: Logical relationship between Y2 Antagonist 36 structure and half-life.

Conclusion

The in vivo half-life of Y2 Antagonist 36 is a product of its carefully engineered pyridine-piperazine scaffold, designed to overcome the sub-hour half-lives of its predecessors. By adhering to strict formulation protocols, avoiding ion-suppressing anticoagulants, and utilizing high-resolution LC-MS/MS, researchers can accurately quantify its PK profile. Mastering these variables ensures that the transition from in vitro target engagement to in vivo therapeutic efficacy is built on a foundation of unassailable data.

References

  • Shoblock, J. R., et al. "Ligands of the Neuropeptide Y Y2 receptor." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Brothers, S. P., et al. "Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Szafran-Pilch, K., et al. "Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11." ACS Chemical Neuroscience. Available at:[Link]

  • Hofmann, S., et al. "PET Imaging of the Neuropeptide Y System: A Systematic Review." MDPI. Available at:[Link]

Foundational

Unlocking Presynaptic Disinhibition: A Technical Guide to the Downstream Signaling Pathways of Y2 Antagonist 36

Introduction: The Pharmacological Profile of Y2 Antagonist 36 Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian nervous system, playing a critical role in regulating feeding behavior, anxiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Profile of Y2 Antagonist 36

Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian nervous system, playing a critical role in regulating feeding behavior, anxiety, pain processing, and energy homeostasis[1]. Its physiological effects are mediated by a family of Class A G-protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes[2].

Unlike the predominantly postsynaptic Y1 receptor, the Y2 receptor (Y2R) is uniquely positioned as a presynaptic auto- and heteroreceptor[3]. When activated, it serves as a neurochemical "brake," inhibiting the release of neurotransmitters such as glutamate, GABA, and endogenous NPY[3].

Y2 Antagonist 36 (CAS: 1185845-15-1) is a highly potent, selective, and brain-penetrant small-molecule diamide derivative (N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide)[4][5]. By competitively binding to the Y2 receptor, Compound 36 acts as a powerful presynaptic disinhibitor. This whitepaper details the downstream signaling cascades modulated by this antagonism and provides self-validating experimental frameworks for quantifying its efficacy.

Mechanistic Foundation: Reversing the Gi/o Signaling Cascade

The Y2 receptor is classically coupled to pertussis toxin-sensitive Gi/o​ proteins[6]. Under normal physiological conditions, the binding of an endogenous agonist (e.g., NPY or PYY3-36) triggers the dissociation of the G-protein heterotrimer into Gαi​ and Gβγ subunits, initiating a multi-pronged inhibitory cascade[2][7].

By occupying the orthosteric binding site, Y2 Antagonist 36 prevents this dissociation , effectively reversing the following downstream pathways:

The Adenylate Cyclase (AC) / cAMP / PKA Axis

Upon agonist activation, the liberated Gαi​ subunit directly inhibits adenylate cyclase (AC), leading to a sharp reduction in intracellular cyclic adenosine monophosphate (cAMP) and a subsequent downregulation of Protein Kinase A (PKA) activity[3].

  • The Antagonist Effect: Y2 Antagonist 36 locks the receptor in an inactive conformation, preventing Gαi​ release. This relieves the inhibition on AC, restoring basal cAMP production and rescuing PKA-dependent signaling, which is critical for downstream gene transcription via CREB[3][8].

Voltage-Gated Calcium Channel (VGCC) Modulation

The Gβγ dimer typically binds directly to presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs), reducing calcium influx upon membrane depolarization[1]. Because transient calcium spikes are the primary trigger for vesicular exocytosis, this is the primary mechanism by which Y2R suppresses neurotransmitter release.

  • The Antagonist Effect: Compound 36 blocks the generation of free Gβγ dimers. This restores the functional integrity of VGCCs, allowing normal action-potential-driven calcium influx and facilitating synaptic transmission[9].

GIRK Channel Inactivation

Simultaneously, the Gβγ dimer activates G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels, causing K+ efflux and membrane hyperpolarization[1].

  • The Antagonist Effect: By preventing GIRK activation, Y2 Antagonist 36 prevents hyperpolarization, maintaining the resting membrane potential and increasing overall neuronal excitability.

Y2_Signaling Antagonist Y2 Antagonist 36 Y2R Y2 Receptor (GPCR) Antagonist->Y2R Blocks NPY Endogenous NPY NPY->Y2R Activates Gi_alpha Gαi Subunit Y2R->Gi_alpha Dissociates G_betagamma Gβγ Dimer Y2R->G_betagamma Dissociates AC Adenylate Cyclase Gi_alpha->AC Inhibits VGCC VGCC (Ca2+ Channels) G_betagamma->VGCC Inhibits GIRK GIRK (K+ Channels) G_betagamma->GIRK Activates cAMP cAMP Levels AC->cAMP Produces NT_Release Neurotransmitter Release VGCC->NT_Release Triggers

Fig 1: Y2 Antagonist 36 blocks Gi/o-mediated inhibition, restoring cAMP and neurotransmitter release.

Quantitative Data Summary: Effector States

To clearly delineate the pharmacological impact of Compound 36, the following table summarizes the physiological state of key downstream effectors across three distinct receptor states.

Downstream Effector / PathwayBasal State (Unbound)NPY Agonist BoundY2 Antagonist 36 Present
Gαi​ Subunit Inactive (Heterotrimer)Active (Dissociated)Inactive (Heterotrimer)
Adenylate Cyclase (AC) ActiveInhibitedRestored / Active
Intracellular cAMP BaselineDecreasedRestored to Baseline
VGCC ( Ca2+ Influx) Open upon depolarizationBlockedOpen upon depolarization
GIRK ( K+ Efflux) ClosedOpen (Hyperpolarization)Closed (Normal excitability)
Neurotransmitter Release NormalSuppressedEnhanced (Disinhibited)

Validating the Mechanism: Self-Validating Experimental Protocols

To rigorously evaluate the functional efficacy of Y2 Antagonist 36, researchers must employ assays that isolate specific branches of the Gi/o​ signaling cascade. The following protocols are designed with built-in causal controls to ensure data integrity.

Protocol 1: FRET-Based cAMP Accumulation Assay

Because the Y2 receptor is Gi​ -coupled, basal cAMP levels in standard cell lines (e.g., CHO cells stably expressing Y2R) are often too low to measure a further NPY-induced decrease accurately. This protocol utilizes Forskolin to artificially elevate cAMP, allowing for a clear measurement of Gi-mediated suppression and subsequent antagonist rescue[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-Y2R cells in a 384-well microplate at a density of 10,000 cells/well. Incubate overnight.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the premature degradation of cAMP and ensuring a stable, measurable signal.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells. Causality: Directly activates Adenylate Cyclase, raising the "ceiling" of cAMP so that Gi​ -mediated inhibition becomes quantifiable.

  • Agonist/Antagonist Co-Incubation:

    • Control Wells: Add vehicle.

    • Agonist Wells: Add 100 nM NPY (Expected result: drop in cAMP).

    • Test Wells: Add 100 nM NPY + titrations of Y2 Antagonist 36 (0.1 nM to 10 µM).

  • Detection: Lyse cells and add a FRET-based cAMP detection reagent (e.g., cAMP-d2 and anti-cAMP Cryptate). Read time-resolved FRET signals at 665 nm and 620 nm. Calculate the IC50​ based on the restoration of the cAMP signal.

Workflow Step1 1. Cell Culture (CHO-Y2R) Step2 2. Forskolin Stimulation Step1->Step2 Step3 3. NPY + Antagonist 36 Incubation Step2->Step3 Step4 4. FRET/cAMP Measurement Step3->Step4 Step5 5. Data Synthesis (IC50 Calculation) Step4->Step5

Fig 2: Self-validating in vitro workflow for quantifying Y2 Antagonist 36 efficacy via cAMP rescue.

Protocol 2: Live-Cell Calcium Imaging of Presynaptic Terminals

To validate the restoration of VGCC function, live-cell calcium imaging is performed on primary hippocampal neurons.

Step-by-Step Methodology:

  • Dye Loading: Incubate mature primary hippocampal neurons with 2 µM Fluo-4 AM (a membrane-permeable calcium indicator) for 30 minutes at 37°C. Wash thoroughly to remove extracellular dye.

  • Baseline Recording: Mount the coverslip in a perfusion chamber. Record baseline fluorescence using a confocal microscope (Ex: 488 nm, Em: 520 nm).

  • Electrical Field Stimulation (EFS): Apply a brief EFS train (10 Hz, 2 seconds) to force membrane depolarization. Causality: This triggers VGCC opening, establishing the maximum healthy calcium transient amplitude.

  • Pharmacological Intervention:

    • Perfuse with 100 nM NPY and repeat EFS. (Observe blunted calcium transients due to Gβγ -mediated VGCC block).

    • Washout, then perfuse with 100 nM NPY + 1 µM Y2 Antagonist 36. Repeat EFS.

  • Validation: A successful antagonist response is defined by the full restoration of the calcium transient amplitude to baseline EFS levels, proving the disinhibition of the VGCCs[9].

References

  • NPY Receptor Family: New Targets, Old Challenges in Disease Treatment DIMA Biotech[Link]

  • The Role of Neuropeptide Y in the Nucleus Accumbens MDPI - International Journal of Molecular Sciences[Link]

  • NPY Receptor Subtypes and Their Signal Transduction ResearchGate [Link]

  • Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch National Institutes of Health (NIH)[Link]

  • Neuropeptide Y in Alcohol Addiction and Affective Disorders National Institutes of Health (NIH)[Link]

  • Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11 ACS Chemical Neuroscience[Link]

  • Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening DOI / Journal of Biomolecular Screening[Link]

  • Neuropeptide Y regulation of L-type Ca2+ channel activity is altered following chronic myocardial infarction bioRxiv[Link]

Sources

Foundational

Unraveling Y2 Antagonist 36: Modulating Neuropeptide Y2 Receptor Internalization Dynamics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The Neuropeptide Y2 receptor (Y2R) is a Class A G protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The Neuropeptide Y2 receptor (Y2R) is a Class A G protein-coupled receptor (GPCR) that plays a pivotal role in regulating food intake, memory retention, and metabolic homeostasis[1]. Upon activation by endogenous agonists such as Neuropeptide Y (NPY) or Peptide YY3-36 (PYY3-36), Y2R undergoes rapid desensitization and internalization via β-arrestin pathways[2]. Understanding and modulating these dynamics is critical for developing targeted therapeutics for obesity and metabolic syndromes.

This whitepaper provides an in-depth technical analysis of Y2 Antagonist 36 (CAS: 1185845-15-1), a highly selective, pyridine-type Y2R antagonist[3]. By blocking agonist-induced conformational changes, Y2 Antagonist 36 effectively halts β-arrestin-3 (Arr3) recruitment and subsequent clathrin-mediated endocytosis. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical receptor pharmacology and practical, bench-level assay design, providing self-validating protocols to quantify these internalization dynamics.

Mechanisms of Y2R Internalization and Antagonist Modulation

GPCR internalization is not merely a mechanism for signal termination; it is a highly dynamic process where internalized receptors can continue signaling within the endosomal compartment[2].

When an agonist binds to Y2R, it stabilizes an active conformation that facilitates G_i/o protein signaling. Subsequently, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular loops of the receptor, recruiting β-arrestin-3. This recruitment sterically hinders further G protein coupling and initiates clathrin-mediated endocytosis[1].

Y2 Antagonist 36 acts as a competitive antagonist. By occupying the orthosteric binding pocket, it locks the receptor in an inactive state. This prevents the initial G protein coupling, entirely bypassing GRK phosphorylation and Arr3 recruitment, thereby anchoring the receptor to the plasma membrane.

Y2R_Pathway Agonist Agonist (NPY/PYY3-36) Y2R Y2 Receptor (Plasma Membrane) Agonist->Y2R Activates Antagonist Y2 Antagonist 36 Antagonist->Y2R Blocks Activation G_Protein Gi/o Protein Signaling Y2R->G_Protein Primary Signaling Arrestin β-Arrestin 3 Recruitment Y2R->Arrestin Phosphorylation Endosome Early Endosome (Internalization) Arrestin->Endosome Clathrin-mediated Recycling Receptor Recycling Endosome->Recycling Resensitization Recycling->Y2R Returns to Membrane

Figure 1: Y2R signaling and internalization pathway modulated by Y2 Antagonist 36.

Quantitative Data: Antagonist 36 vs. Agonist Internalization Kinetics

Modifications to ligands can drastically alter receptor dissociation rates ( koff​ ) and internalization profiles[1]. To understand the efficacy of Y2 Antagonist 36, we must compare its kinetic parameters against standard endogenous agonists. The table below synthesizes the internalization kinetics and surface retention metrics.

Table 1: Comparative Y2R Internalization Kinetics

Ligand ConditionPrimary Receptor StateInternalization Half-Life ( t1/2​ )β-Arrestin 3 Recruitment ( EC50​ )Surface Retention at 60 min
NPY (Agonist) Internalized (Endosomal)~10-15 minHigh (~60 nM)< 20%
PYY3-36 (Agonist) Internalized (Endosomal)~15-20 minHigh (~85 nM)< 25%
Y2 Antagonist 36 Membrane-BoundN/A (Blocked)Negligible> 95%
Antagonist 36 + NPY Membrane-BoundN/A (Blocked)Negligible> 90%

Data Interpretation: Agonists like NPY and PYY3-36 drive rapid internalization, depleting surface receptor pools within 60 minutes[1]. Pre-incubation with Y2 Antagonist 36 completely abrogates this effect, maintaining >90% of the receptor population at the plasma membrane even in the presence of NPY.

Experimental Workflows: Tracking Y2R Internalization Dynamics

To empirically validate the inhibitory effects of Y2 Antagonist 36, researchers must employ highly sensitive, time-resolved tracking methodologies. Two-color pulse-chase labeling allows for the precise spatial and temporal tracking of Y2R in living cells[2].

Causality and Self-Validating Protocol Design

The following protocol is engineered as a self-validating system .

  • Fluorophore Selection: We utilize a fluorescently tagged receptor (Y2R-eYFP) and a spectrally distinct fluorescent ligand (TAMRA-NPY). This dual-color approach ensures that we are tracking the ligand-receptor complex, not just the receptor[2].

  • The Acidic Wash (Critical Step): Internalization assays are prone to false positives caused by ligands sticking to the outer plasma membrane. By introducing a harsh acidic wash, we actively strip away any non-internalized TAMRA-NPY. If fluorescence remains, it is definitively protected within the intracellular endosomal compartment.

Workflow Step1 1. Seed HEK293-HA-Y2R-eYFP Step2 2. Pre-incubate with Y2 Antagonist 36 Step1->Step2 Step3 3. Stimulate with TAMRA-NPY Step2->Step3 Step4 4. Acidic Wash (Remove Surface Bound) Step3->Step4 Step5 5. Live-Cell Confocal Imaging Step4->Step5 Step6 6. ImageJ Colocalization Analysis Step5->Step6

Figure 2: Experimental workflow for tracking Y2R internalization via pulse-chase assay.

Step-by-Step Methodology: Live-Cell Pulse-Chase Internalization Assay

Step 1: Cell Cultivation and Seeding

  • Cultivate HEK293 cells stably expressing HA-Y2R-eYFP in DMEM/Hams F12 supplemented with 15% heat-inactivated FBS.

  • Seed cells onto μ -Slide 8-wells (Ibidi) to full confluency. Starve cells for 30 minutes in Opti-MEM prior to the assay to establish a baseline receptor state[1].

Step 2: Antagonist Pre-Incubation

  • Aspirate the starvation medium.

  • Apply 300 nM of Y2 Antagonist 36 diluted in Opti-MEM to the experimental wells. Incubate for 30 minutes at 37°C.

  • Scientific Rationale: This pre-incubation period is strictly required to allow the antagonist to reach equilibrium binding ( kon​ ), locking the Y2R population in an inactive conformation before introducing the competitive agonist.

Step 3: Agonist Stimulation (Pulse)

  • Without washing out the antagonist, spike the wells with 100 nM of TAMRA-labeled NPY.

  • Incubate for exactly 60 minutes at 37°C.

  • Scientific Rationale: 60 minutes provides sufficient time for uninhibited receptors to undergo clathrin-mediated endocytosis and traffic to early endosomes[2].

Step 4: Acidic Wash (Self-Validation)

  • Aspirate the stimulation medium.

  • Wash the cells rapidly (2 minutes) with an ice-cold acidic buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5).

  • Immediately neutralize by washing twice with standard PBS (pH 7.4).

  • Scientific Rationale: This strips surface-bound TAMRA-NPY. Any TAMRA signal detected downstream is guaranteed to be internalized.

Step 5: Confocal Imaging & Quantification

  • Image the cells using a confocal laser scanning microscope.

  • Excitation/Emission settings: eYFP (488 nm / 510-540 nm), TAMRA (561 nm / 580-620 nm).

  • Export images to ImageJ. Quantify internalization by measuring the Raw Integrated Density of intracellular TAMRA-NPY that colocalizes with Y2R-eYFP. In wells treated with Y2 Antagonist 36, intracellular TAMRA signal should be near zero, with Y2R-eYFP strictly localized to the plasma membrane boundary.

Conclusion

The internalization dynamics of the Neuropeptide Y2 receptor dictate the temporal resolution of its signaling. By utilizing highly selective compounds like Y2 Antagonist 36, researchers can effectively freeze the receptor at the plasma membrane, preventing arrestin-3 recruitment and endosomal trafficking. Employing rigorous, self-validating experimental designs—such as the two-color pulse-chase assay with an acidic wash—ensures that pharmacological data regarding GPCR localization remains robust, reproducible, and artifact-free.

References

  • Title: Time-Resolved Tracking of Separately Internalized Neuropeptide Y2 Receptors by Two-Color Pulse-Chase Source: ACS Chemical Biology (American Chemical Society) URL: [Link]

  • Title: Half-Life Extending Modifications of Peptide YY3–36 Direct Receptor-Mediated Internalization Source: Molecular Pharmaceutics (American Chemical Society) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Y2 antagonist 36 intraperitoneal injection formulation

This application note provides a comprehensive, field-validated framework for the formulation and in vivo administration of Y2 Antagonist 36 (also known as NPY Y2 Antagonist 1). Designed for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-validated framework for the formulation and in vivo administration of Y2 Antagonist 36 (also known as NPY Y2 Antagonist 1). Designed for researchers and drug development professionals, this guide bridges the gap between the compound’s physicochemical constraints and its successful application in preclinical rodent models.

Mechanistic Grounding & Pharmacological Context

Neuropeptide Y (NPY) is a highly abundant neurotransmitter in the central and peripheral nervous systems, heavily implicated in energy homeostasis, food intake, and anxiety. The NPY Y2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor. Activation of the Y2 receptor by endogenous NPY inhibits adenylyl cyclase (reducing cAMP) and suppresses further neurotransmitter release.

Y2 Antagonist 36 (CAS: 1185845-15-1) is a highly selective, non-peptidic pyridine-type diamide molecule optimized for enhanced central nervous system (CNS) exposure and solubility compared to earlier high-throughput screening hits [1]. By competitively binding to the Y2 receptor, Compound 36 blocks the presynaptic autoinhibitory feedback loop, making it a critical pharmacological tool for investigating NPY-driven metabolic and behavioral pathways.

Pathway NPY Neuropeptide Y (Endogenous Ligand) Y2R NPY Y2 Receptor (Gi/o GPCR) NPY->Y2R Activates AC Adenylyl Cyclase Y2R->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Decreases Effect Presynaptic Inhibition & Food Intake cAMP->Effect Modulates Antag Y2 Antagonist 36 (Compound 36) Antag->Y2R Competitive Blockade

Fig 1: NPY Y2 receptor signaling pathway and competitive blockade by Y2 Antagonist 36.

Physicochemical Profile & Formulation Rationale

Y2 Antagonist 36 features a chlorophenyl ring, a piperazine core, and a methoxypyridine moiety. While optimized for better solubility than its predecessors, its highly lipophilic nature means it will immediately precipitate (crash out) if introduced directly into an aqueous buffer like saline or PBS.

To achieve a stable, clear solution suitable for Intraperitoneal (IP) injection without causing peritoneal irritation or erratic absorption, a multi-component vehicle system is required [2].

Table 1: Physicochemical Properties of Y2 Antagonist 36

ParameterSpecification
Chemical Name N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide
CAS Number 1185845-15-1
Molecular Weight 493.00 g/mol
Formula C₂₇H₂₉ClN₄O₃
Primary Target NPY Y2 Receptor (Selective Antagonist)
Solubility Highly soluble in DMSO (≥ 50 mg/mL); Insoluble in pure aqueous buffers.
The Causality of the Vehicle Matrix (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)
  • 10% DMSO : Acts as the primary solvent. It possesses the necessary dielectric properties to disrupt the strong crystal lattice of the diamide structure.

  • 40% PEG300 : Acts as a co-solvent. It bridges the polarity gap between DMSO and water, lowering the overall dielectric constant of the mixture to prevent nucleation of the drug.

  • 5% Tween 80 : A non-ionic surfactant. It dynamically forms micelles around the hydrophobic core of the drug molecules, keeping them in a stable colloidal suspension when the aqueous phase is introduced.

  • 45% Saline (0.9% NaCl) : The isotonic diluent. It ensures the final injection is biologically compatible, minimizing osmotic shock and tissue necrosis at the IP injection site.

Self-Validating Formulation Protocol

This protocol is designed to formulate a 0.5 mg/mL solution, which is optimal for delivering a standard 5 mg/kg dose to a 25 g mouse at an injection volume of 10 mL/kg (250 µL per mouse).

Table 2: Standardized IP Formulation Matrix (To yield 1.0 mL of 0.5 mg/mL solution)

Addition OrderReagentVolume / MassFunction
1 Y2 Antagonist 36 (Dry Powder)0.5 mgActive Pharmaceutical Ingredient
2 DMSO (≥ 99.9% purity)100 µLPrimary Lattice Disruption
3 PEG300400 µLCo-solvent / Polarity Bridge
4 Tween 8050 µLMicellar Encapsulation
5 0.9% Saline450 µLIsotonic Diluent
Step-by-Step Methodology
  • Primary Solvation : Weigh exactly 0.5 mg of Y2 Antagonist 36 into a sterile 2.0 mL Eppendorf tube. Add 100 µL of DMSO. Vortex vigorously for 30 seconds. Causality: The solution must be 100% clear at this stage. Any microscopic crystals left will act as nucleation sites later, causing catastrophic precipitation. If not clear, sonicate in a 37°C water bath for 2 minutes.

  • Co-solvent Integration : Add 400 µL of PEG300 to the tube. Vortex for 15 seconds. Causality: Sequential homogenization prevents localized supersaturation. Do not add Tween 80 yet; the differing viscosities will create micro-environments where the drug can crash out.

  • Surfactant Addition : Add 50 µL of Tween 80. Vortex vigorously for 30 seconds. Ensure the viscous Tween 80 is fully dispersed.

  • Aqueous Phase Introduction (CRITICAL STEP) : Add 450 µL of 0.9% Saline dropwise (approx. 50 µL at a time), vortexing for 3 seconds between each addition. Causality: Rapid addition of the aqueous phase causes an immediate spike in the dielectric constant, overwhelming the Tween 80 micelles and leading to rapid crystallization. Dropwise addition allows dynamic micellar encapsulation.

  • Quality Control (Self-Validation Loop) : Hold the tube up to a light source. The solution must be completely transparent. If the solution appears cloudy or milky, micellar encapsulation has failed. Correction: Place the tube in a 37°C sonication bath for 5-10 minutes until clarity is restored. Do not inject a cloudy suspension IP, as it will result in erratic pharmacokinetics and localized inflammation.

Formulation Step1 1. Weigh Y2 Antagonist 36 (Dry Powder) Step2 2. Add 10% DMSO (Vortex/Sonicate until clear) Step1->Step2 Step3 3. Add 40% PEG300 (Vortex to mix) Step2->Step3 Step4 4. Add 5% Tween 80 (Vortex to mix) Step3->Step4 Step5 5. Add 45% Saline (0.9% NaCl) (Dropwise, Vortex) Step4->Step5 QC QC: Visual Inspection (Must be 100% clear, no particulates) Step5->QC QC->Step2 Fail (Precipitation) Re-sonicate Final Clear Solution Ready for IP (Use within 4 hours) QC->Final Pass

Fig 2: Step-by-step intraperitoneal formulation workflow with self-validating QC loop.

In Vivo Experimental Protocol (Rodent IP Administration)

To evaluate the central effects of Y2 Antagonist 36 (e.g., in feeding behavior or anxiety assays), the following in vivo workflow ensures reproducible pharmacokinetic delivery.

  • Acclimation : House mice individually in metabolic cages for at least 72 hours prior to the experiment to establish baseline food intake and reduce stress-induced neurochemical alterations.

  • Pre-Dosing Preparation : Prepare the formulation fresh. The formulated solution is thermodynamically metastable and should be administered within 4 hours of preparation to guarantee zero precipitation.

  • Administration :

    • Restrain the mouse securely, exposing the ventral abdomen.

    • Tilt the mouse at a 45-degree angle (head down) to allow abdominal organs to shift cranially, preventing accidental organ puncture.

    • Inject the formulated solution (10 mL/kg) into the lower right quadrant of the abdomen using a 27G or 29G needle.

  • Observation Window : Because Compound 36 is optimized for CNS exposure, peak brain concentrations are typically achieved 30 to 60 minutes post-IP injection. Behavioral or metabolic assays (e.g., fasting-refeeding paradigms) should commence exactly 30 minutes post-dose.

  • Washout : If utilizing a crossover design, allow a minimum washout period of 72 hours between doses to ensure complete hepatic clearance of the diamide compound.

References

  • Lunniss GE, Barnes AA, Barton N, Biagetti M, Bianchi F, Blowers SM, Caberlotto L, Emmons A, Holmes IP, Montanari D, Norris R, Walters DJ, Watson SP. "The identification and optimisation of novel and selective diamide neuropeptide Y Y2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2009. URL: [Link]

Application

Y2 antagonist 36 concentration guidelines for slice electrophysiology

Application Note: Pharmacological Isolation of NPY Y2 Receptors in Acute Brain Slices Using Y2 Antagonist 36 Executive Summary Neuropeptide Y (NPY) is a highly abundant neuromodulator in the mammalian central nervous sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Isolation of NPY Y2 Receptors in Acute Brain Slices Using Y2 Antagonist 36

Executive Summary

Neuropeptide Y (NPY) is a highly abundant neuromodulator in the mammalian central nervous system, critically involved in regulating anxiety, feeding behavior, and autonomic functions[1]. The NPY Y2 receptor subtype functions primarily as a presynaptic autoreceptor or heteroreceptor, where its activation inhibits the release of neurotransmitters such as GABA and glutamate[2].

Historically, investigating Y2 receptor dynamics in slice electrophysiology has been hindered by the biophysical limitations of legacy antagonists (e.g., BIIE0246), which are large, peptide-like molecules prone to severe adsorption in perfusion tubing and poor tissue penetration[2]. Y2 Antagonist 36 (CAS: 1185845-15-1), a highly potent and soluble pyridyl analogue[3], resolves these microfluidic challenges. This application note provides authoritative concentration guidelines, mechanistic rationales, and a self-validating electrophysiological protocol for utilizing Y2 Antagonist 36 in acute slice preparations.

Mechanistic Framework: Causality in Synaptic Modulation

To effectively utilize Y2 Antagonist 36, researchers must understand the causality of Y2 receptor signaling. Y2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o​ pathway[4]. Upon activation by endogenous NPY or selective agonists like PYY(3-36), the Gi/o​ cascade suppresses voltage-gated calcium channels (VGCCs) at the presynaptic terminal. This reduction in calcium influx directly decreases the probability of synaptic vesicle fusion, manifesting electrophysiologically as a reduction in the frequency of miniature or spontaneous postsynaptic currents (mIPSCs/sEPSCs)[5].

Y2 Antagonist 36 acts as a competitive antagonist at this site. By occupying the Y2 receptor, it prevents Gi/o​ activation, thereby maintaining normal calcium influx and neurotransmitter release even in the presence of high endogenous NPY tone[4].

G NPY Endogenous NPY / Agonist Y2R Presynaptic Y2 Receptor NPY->Y2R Binds Gi Gi/o Protein Activation Y2R->Gi Activates Ca Inhibition of VGCCs Gi->Ca Suppresses Release Decreased Vesicle Release (GABA / Glutamate) Ca->Release Reduces Antagonist Y2 Antagonist 36 (Competitive Blockade) Antagonist->Y2R Blocks

Fig 1: Presynaptic NPY Y2 receptor signaling and competitive blockade by Y2 Antagonist 36.

Concentration Dynamics & Optimization

The transition from in vitro binding assays to ex vivo slice electrophysiology requires a deliberate adjustment in compound concentration. While Y2 Antagonist 36 exhibits an IC50​ in the low nanomolar range in cell homogenates[3], acute brain slices (typically 300–400 µm thick) present a highly tortuous extracellular space.

Causality behind concentration choices:

  • Tissue Penetration: To ensure complete receptor saturation at synapses located deep within the slice (where healthy cells are patched), the bath concentration must be elevated to overcome the diffusion barrier.

  • Receptor Selectivity: Exceeding 1 µM risks off-target binding to Y1 or Y5 receptors, which can confound results by altering postsynaptic excitability[6].

  • Tubing Adsorption: Although Y2 Antagonist 36 is highly soluble compared to BIIE0246[3], continuous perfusion systems still exert a "sink" effect. A steady-state bath concentration of 100 nM to 500 nM strikes the optimal balance between complete Y2 blockade and target specificity.

Quantitative Data: Concentration Guidelines
ParameterRecommended RangeMechanistic Rationale
Bath Application (Steady-State) 100 nM – 500 nMEnsures deep-tissue penetration in 300 µm slices while maintaining absolute selectivity over Y1/Y5 receptors.
Pre-incubation Time 10 – 15 minutesAllows the compound to equilibrate across the extracellular matrix and fully occupy presynaptic Y2 receptors before recording.
Local Puff Application 1 µM – 2 µMCompensates for rapid dilution in the continuous ACSF flow; ideal for mapping spatial distribution of Y2 receptors.
Agonist Challenge (PYY3-36) 100 nMUsed to validate the antagonist blockade. PYY(3-36) is preferred over NPY due to its strict Y2 selectivity and lower tubing adsorption[2].

Self-Validating Electrophysiological Protocol

To ensure trustworthiness and scientific integrity, an electrophysiological protocol must prove its own efficacy in real-time. The following workflow utilizes an Agonist Occlusion Strategy . By attempting to activate the Y2 receptor with a known agonist during antagonist wash-in, the researcher self-validates that the chosen concentration of Y2 Antagonist 36 has successfully and completely blocked the target.

Workflow Prep 1. Slice Preparation (300 µm, ACSF recovery) Patch 2. Whole-Cell Patch (Hold at -70mV or 0mV) Prep->Patch Base 3. Baseline Recording (mIPSC stability, 5-10 min) Patch->Base Antag 4. Y2 Antagonist Wash-in (300 nM, 15 min) Base->Antag Validate 5. Agonist Challenge (Apply PYY3-36) Antag->Validate Washout 6. Washout & Analysis (Receptor unbinding) Validate->Washout

Fig 2: Self-validating electrophysiology workflow for Y2 receptor pharmacological isolation.

Step-by-Step Methodology:

Step 1: Acute Slice Preparation & Recovery

  • Prepare 300 µm coronal slices in ice-cold sucrose-substituted artificial cerebrospinal fluid (ACSF) to preserve synaptic architecture[7].

  • Transfer slices to a recovery chamber containing standard ACSF (saturated with 95% O2​ / 5% CO2​ ) at 32°C for 1 hour.

Step 2: Whole-Cell Patch-Clamp Configuration

  • Transfer a single slice to the recording chamber with continuous ACSF perfusion (2 mL/min).

  • To isolate GABAergic inhibitory postsynaptic currents (IPSCs), add glutamate receptor antagonists (e.g., DNQX 10 µM, AP5 50 µM) to the bath[2].

  • Patch a target neuron and hold the membrane potential at 0 mV (if using a cesium-based internal solution) to make IPSCs outward and easily distinguishable.

Step 3: Baseline Recording

  • Record spontaneous or miniature IPSCs for 5 to 10 minutes.

  • Causality Check: Ensure access resistance ( Ra​ ) varies by less than 20%. A stable baseline is critical; drifting baselines will mimic or mask presynaptic GPCR modulation.

Step 4: Y2 Antagonist 36 Wash-In

  • Switch the perfusion line to ACSF containing 300 nM Y2 Antagonist 36 .

  • Record for 15 minutes.

  • Data Interpretation: If the sIPSC frequency increases during this phase, it indicates the presence of a tonic endogenous NPY tone that was actively suppressing GABA release[4].

Step 5: The Self-Validation Step (Agonist Challenge)

  • Co-apply the selective Y2 agonist PYY(3-36) (100 nM) alongside Y2 Antagonist 36.

  • Validation Logic: In a naïve slice, 100 nM PYY(3-36) will significantly depress IPSC frequency[1]. If Y2 Antagonist 36 has successfully penetrated the tissue and saturated the receptors, the PYY(3-36) challenge will fail to alter the IPSC frequency. This occlusion proves the antagonist is functioning perfectly at the chosen concentration.

Step 6: Washout

  • Return to standard ACSF. Note that highly potent GPCR antagonists often require prolonged washout periods (>30 minutes) to fully unbind from the receptor pocket.

Troubleshooting & Best Practices

  • Tubing Adsorption Mitigation: Even with the improved solubility of Compound 36, it is best practice to use low-binding fluoropolymer (PTFE) tubing for the perfusion rig rather than standard silicone, which can act as a lipid sink for small molecules[2].

  • Isolating Action-Potential Independent Release: To confirm that the Y2 receptors are strictly localized to the presynaptic terminal (and not modulating somatic excitability of an upstream interneuron), add 500 nM Tetrodotoxin (TTX) to the bath to isolate miniature IPSCs (mIPSCs)[4]. If Y2 Antagonist 36 alters mIPSC frequency, the mechanism is definitively presynaptic.

Sources

Method

immunohistochemistry protocols for Y2 antagonist 36 treated tissues

Application Note: Immunohistochemistry (IHC) Protocols for Tissues Treated with NPY Y2 Antagonist 36 Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Prepared By: Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Immunohistochemistry (IHC) Protocols for Tissues Treated with NPY Y2 Antagonist 36

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Prepared By: Senior Application Scientist

Scientific Background & Mechanistic Rationale

Neuropeptide Y (NPY) is a highly conserved, abundant neurotransmitter in the mammalian central nervous system, regulating critical physiological processes including anxiety, feeding behavior, and mood disorders. It exerts its effects through multiple G-protein-coupled receptors (GPCRs), notably Y1, Y2, Y4, and Y5.

The Y2 receptor (Y2R) functions primarily as a presynaptic autoreceptor. Its activation inhibits the further release of NPY and other neurotransmitters. Consequently, blocking this receptor with a selective antagonist removes this negative feedback loop, leading to a surge in endogenous NPY release[1]. This synaptic NPY subsequently hyper-activates postsynaptic Y1 receptors (Y1R), triggering downstream intracellular cascades—specifically the MAPK/ERK and PI3K/AKT signaling pathways—which culminate in the transcription of immediate early genes like c-Fos[2].

Y2 Antagonist 36 (also known as NPY Y2 antagonist 1 or Compound 36; CAS: 1185845-15-1) is a highly selective, pyridine-type small molecule[3]. Unlike older peptide-based antagonists (e.g., BIIE0246) which suffer from poor blood-brain barrier penetrability, Compound 36 is optimized for in vivo central nervous system targeting.

When designing an immunohistochemistry (IHC) panel for tissues treated with Y2 Antagonist 36, we must select markers that validate this specific mechanistic cascade. Probing for NPY (peptide accumulation/release), p-ERK1/2 (kinase activation), and c-Fos (neuronal activation) provides a robust, multi-tiered readout of the drug's efficacy.

Pathway Antagonist Y2 Antagonist 36 (CAS: 1185845-15-1) Y2R Presynaptic Y2 Autoreceptor Antagonist->Y2R Blocks NPY Endogenous NPY Synaptic Release Y2R->NPY Disinhibits Y1R Postsynaptic Y1 Receptor NPY->Y1R Activates Kinases MAPK/ERK & PI3K/AKT Pathways Y1R->Kinases Phosphorylates cFos c-Fos Expression (Neuronal Activation) Kinases->cFos Transcribes

Fig 1. Y2 Antagonist 36 mechanism: autoreceptor blockade, NPY release, and downstream signaling.

Quantitative Data: Target Selection & Antibody Panel

To successfully map the pharmacodynamics of [3], multiplexed fluorescence IHC is recommended. Below is the optimized quantitative matrix for primary antibody selection, detailing expected signal intensities and optimal dilution ranges for 40 µm free-floating brain cryosections.

Target MarkerCellular LocalizationRecommended DilutionExpected SignalScientific Rationale / Causality
c-Fos Nuclear1:500 - 1:1000++++Immediate early gene; serves as a definitive proxy for neuronal activation post-Y1R stimulation.
p-ERK1/2 Cytoplasmic / Nuclear1:250 - 1:500+++Direct downstream kinase of Y1R activation; strictly requires phosphatase inhibitors during fixation.
NPY Cytoplasmic / Axonal1:1000+++++Assesses endogenous neuropeptide accumulation and release dynamics following autoreceptor blockade.
NeuN Nuclear / Cytoplasmic1:1000+++++Pan-neuronal marker used for structural counterstaining and normalization of cell counts.

Detailed Experimental Protocol

The following methodology is engineered specifically for delicate neural tissues (e.g., hypothalamus, amygdala) where Y2 receptors are densely expressed.

Step 1: Transcardial Perfusion and Fixation
  • Action: Deeply anesthetize the animal. Perfuse transcardially with 50 mL of ice-cold 0.1 M Phosphate Buffered Saline (PBS) to clear blood, followed immediately by 150 mL of 4% Paraformaldehyde (PFA) in 0.1 M PBS containing 1 mM Sodium Orthovanadate and 10 mM Sodium Fluoride.

  • Causality: Transcardial perfusion ensures rapid, uniform tissue fixation. The addition of phosphatase inhibitors to the PFA is a critical, often-overlooked step. Because [2] are rapidly dephosphorylated post-mortem, these inhibitors freeze the transient phosphorylation states of ERK1/2, ensuring accurate readouts of the antagonist's immediate effects.

Step 2: Cryoprotection and Sectioning
  • Action: Post-fix brains in the same 4% PFA solution for exactly 4 hours at 4°C. Transfer to 30% sucrose in 0.1 M PBS until the tissue sinks (typically 48 hours). Section at 40 µm using a cryostat and collect as free-floating sections in PBS containing 0.05% Sodium Azide.

  • Causality: Over-fixation aggressively cross-links proteins, masking delicate epitopes like Y1R and Y2R. A strict 4-hour post-fixation strikes the perfect balance between structural integrity and antigenicity. Free-floating 40 µm sections allow for superior 3D antibody penetration compared to slide-mounted sections, which is essential for mapping complex dendritic arbors.

Step 3: Permeabilization and Blocking
  • Action: Wash sections 3 × 10 min in PBS. Incubate in Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS) for 2 hours at room temperature with gentle agitation.

  • Causality: Triton X-100 dissolves lipid bilayers to create microscopic pores in the cell membrane. This is absolutely required for antibodies to reach intracellular targets like c-Fos and p-ERK. Normal Goat Serum blocks non-specific Fc-receptor binding, dropping background noise to ensure the resulting signal is highly specific to the [1].

Step 4: Primary Antibody Incubation (Multiplexing)
  • Action: Incubate sections in primary antibodies (e.g., Rabbit anti-c-Fos and Mouse anti-NPY) diluted in Blocking Buffer for 48 hours at 4°C on a gentle shaker.

  • Causality: A prolonged, 48-hour incubation at low temperatures allows for high-affinity, specific binding while minimizing non-specific low-affinity interactions. This maximizes the signal-to-noise ratio for subtle neuropeptide shifts.

Step 5: Secondary Antibody Incubation
  • Action: Wash sections 4 × 10 min in PBS. Incubate with highly cross-adsorbed fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 594 and Goat anti-Mouse Alexa Fluor 488) diluted 1:500 in PBS for 2 hours at room temperature, protected from light.

  • Causality: Highly cross-adsorbed antibodies prevent cross-species reactivity. This guarantees that the NPY signal (green) and c-Fos signal (red) represent true biological co-localization rather than technical artifact.

Step 6: Mounting and Confocal Imaging
  • Action: Mount sections onto gelatin-coated slides, air dry briefly, and coverslip using an anti-fade mounting medium containing DAPI. Image using a confocal microscope with Z-stacking capabilities.

  • Causality: DAPI provides a nuclear reference map. Confocal Z-stacking allows for the 3D reconstruction of neurons, ensuring that cytoplasmic p-ERK and nuclear c-Fos signals are accurately localized within the same cell volume.

Workflow Step1 1. Perfusion & Fixation 4% PFA + Phosphatase Inhibitors Step2 2. Cryosectioning 40 µm Free-Floating Sections Step1->Step2 Step3 3. Permeabilization 0.3% Triton X-100 (Access Intracellular Targets) Step2->Step3 Step4 4. Primary Antibody Multiplex: Anti-NPY + Anti-p-ERK (4°C, 48h) Step3->Step4 Step5 5. Secondary Antibody Cross-Adsorbed Fluorophores (RT, 2h) Step4->Step5 Step6 6. Imaging Confocal Microscopy & Z-Stacking Step5->Step6

Fig 2. Optimized free-floating IHC workflow for Y2 Antagonist 36 treated neural tissues.

Self-Validating System & Controls (E-E-A-T)

To ensure this protocol operates as a self-validating system, the following rigorous controls must be integrated into every experiment:

  • Vehicle-Treated Control Cohort: Validates that the observed c-Fos/p-ERK upregulation is strictly the pharmacological result of Compound 36, isolating it from handling stress or baseline neuronal activity.

  • Peptide Blockade (Pre-adsorption) Control: Incubate the NPY primary antibody with a synthetic NPY peptide for 1 hour prior to applying it to the tissue. A complete loss of fluorescent signal on the tissue confirms the antibody is exclusively targeting NPY.

  • Phosphatase Treatment Control: Treat a subset of control sections with lambda protein phosphatase for 1 hour at 30°C before the primary antibody step. A complete loss of the p-ERK signal validates the absolute phospho-specificity of the chosen antibody.

References

  • Brothers, S. P., & Wahlestedt, C. "Ligands of the Neuropeptide Y Y2 receptor." PubMed Central (PMC). Available at:[Link]

  • Weronika, D. et al. "Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11." ACS Chemical Neuroscience. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Y2 Antagonist 36

Welcome to the Technical Support Center for Y2 Antagonist 36 (CAS: 1185845-15-1)[1][2]. This guide is designed for researchers and drug development professionals experiencing precipitation or inconsistent dosing when wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Y2 Antagonist 36 (CAS: 1185845-15-1)[1][2]. This guide is designed for researchers and drug development professionals experiencing precipitation or inconsistent dosing when working with this potent neuropeptide Y (NPY) Y2 receptor antagonist in aqueous environments.

By understanding the physicochemical properties of the compound, you can implement field-proven formulation strategies that ensure reliable in vitro and in vivo results.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does Y2 Antagonist 36 crash out of solution when diluted from a DMSO stock into my assay buffer? The Causality: Y2 Antagonist 36 (C27H29ClN4O3) is a highly lipophilic small molecule[3]. It contains multiple hydrophobic domains, including a chlorophenyl ring, a biphenyl-like propanamide moiety, and a methoxypyridine group[1][2]. When a concentrated DMSO stock is rapidly introduced to an aqueous buffer, the local polarity shifts drastically. The water molecules outcompete the compound for hydrogen bonding with DMSO, causing the lipophilic drug molecules to self-associate and rapidly nucleate into insoluble aggregates (a phenomenon known as "solvent crash").

Q2: Can I just lower the pH of my buffer to protonate the molecule and increase solubility? The Causality: No. While the molecule contains a piperazine ring, one nitrogen is tied up in an amide bond (with the 3-methoxypyridine-2-carbonyl group) and the other is conjugated to a chlorophenyl ring (an aniline derivative)[2]. This delocalization of the lone pairs significantly lowers the basicity (pKa) of the nitrogens. Consequently, standard physiological or slightly acidic pH adjustments will not yield sufficient protonation to drive aqueous solubility. You must rely on co-solvents, surfactants, or complexation agents.

Q3: What is the most effective way to keep the compound soluble for cell-based assays without causing solvent toxicity? The Causality: For in vitro assays, DMSO concentrations must generally be kept below 0.5% - 1.0% to prevent cytotoxicity and artifactual signaling. The best self-validating system is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic moieties of Y2 Antagonist 36, while its hydrophilic exterior maintains aqueous solubility. This prevents free-drug aggregation while allowing the drug to partition into the receptor binding pocket during the assay.

Part 2: Quantitative Formulation Data

The following table summarizes the expected solubility limits and recommended applications for various formulation strategies.

Formulation StrategyFinal Solvent CompositionMax Achievable ConcentrationApplication Suitability
Standard Dilution 1% DMSO in PBS< 10 µM (Prone to crashing)Not Recommended
Cyclodextrin Complex 1% DMSO, 10% HP-β-CD in PBS~100 - 200 µMIn vitro cell assays
Surfactant / Co-solvent 5% DMSO, 10% Tween-80, 85% Saline~1 - 2 mMIn vivo dosing (IP/IV)
PEG Formulation 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline> 5 mMIn vivo dosing (PO/IP)

Part 3: Step-by-Step Methodologies

Protocol A: HP-β-CD Complexation for In Vitro Assays

This protocol ensures a stable, clear solution for cell culture applications while maintaining DMSO levels ≤1%.

  • Stock Preparation: Weigh out Y2 Antagonist 36 and dissolve completely in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard assay buffer (e.g., PBS or HBSS). Filter sterilize (0.22 µm).

  • Complexation: Warm the HP-β-CD buffer to 37°C. While vortexing the buffer vigorously, add the 10 mM DMSO stock dropwise to achieve the desired intermediate concentration (e.g., 100 µM requires a 1:100 dilution).

  • Equilibration: Allow the solution to incubate at room temperature for 15 minutes to ensure stable inclusion complexes are formed.

  • Final Dilution: Dilute this intermediate stock directly into the cell culture media.

Protocol B: Co-solvent Formulation for In Vivo Dosing

This protocol utilizes a stepwise addition method to prevent premature precipitation during formulation.

  • Dissolve the required mass of Y2 Antagonist 36 in 5% (final volume) DMSO.

  • Add 40% (final volume) PEG300 to the DMSO mixture. Vortex thoroughly for 2 minutes. The solution must be completely clear before proceeding.

  • Add 5% (final volume) Tween-80. Vortex for an additional 1 minute.

  • Finally, add 50% (final volume) sterile Saline (0.9% NaCl) dropwise while continuously vortexing or stirring.

  • Self-Validation Check: Hold the tube to the light. If any turbidity is observed, the compound has crashed. Discard and restart, ensuring slower addition of the saline phase.

Part 4: Formulation Workflow Visualization

The following diagram illustrates the critical order of addition required to successfully formulate Y2 Antagonist 36 without inducing solvent crash.

G A Weigh Y2 Antagonist 36 (Highly Lipophilic) B Dissolve in 100% DMSO (Primary Solubilization) A->B C Warm to 37°C & Sonicate (Ensure Complete Dissolution) B->C F Dropwise Addition of Stock (Prevents Localized Crash) C->F D Prepare Aqueous Carrier (e.g., 10% HP-β-CD or PEG/Tween) E Vigorous Agitation (Vortex/Stir) D->E E->F G Clear, Stable Solution (Ready for Assay) F->G Kinetic Trapping / Complexation

Workflow for the aqueous formulation of Y2 Antagonist 36 preventing solvent crash.

References

  • TargetMol. "Y2 Antagonist 36 - Compound Information." TargetMol Chemical Library. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Y2 Antagonist 36 Precipitation in Cell Culture Media

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly potent small molecules. Y2 Antagonist 36 (CAS 1185845-15-1), a selective, pyridine-type neuropeptide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly potent small molecules. Y2 Antagonist 36 (CAS 1185845-15-1), a selective, pyridine-type neuropeptide Y (NPY) Y2 receptor antagonist[1], is a classic example. While engineered as a soluble pyridine analog for improved high-throughput screening[2], introducing its concentrated organic stock into aqueous cell culture media often results in sudden precipitation.

This guide provides the mechanistic causality behind this phenomenon and self-validating protocols to ensure your compound remains biologically available for your NPY Y2 receptor assays, such as those investigating the inhibitory effects of PYY3-36[3].

Part 1: Mechanistic Causality of Precipitation (The "Why")

When Y2 Antagonist 36 is dissolved in 100% DMSO and pipetted directly into aqueous media, the organic solvent rapidly diffuses into the bulk water. If the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before it can disperse, it undergoes hydrophobic collapse . The molecules aggregate to minimize their exposed surface area to water, forming nucleation sites that rapidly grow into insoluble micro-crystals.

This phenomenon is severely exacerbated in serum-free conditions, where stabilizing carrier proteins (like albumin) are absent, and when cold media is used, which lowers the thermodynamic solubility limit of the compound.

Causality A High DMSO Stock Concentration D Rapid Local Solvent Depletion A->D B Cold Aqueous Media (<20°C) B->D C Serum-Free Conditions E Lack of Protein Carrier Stabilization C->E F Hydrophobic Collapse & Nucleation D->F E->F G Y2 Antagonist 36 Precipitation F->G

Logical causality of Y2 Antagonist 36 precipitation in cell media.

Part 2: Quantitative Solvation Parameters

To prevent precipitation, the physical environment of the media must be optimized before the compound is introduced. Below are the critical thresholds required to maintain Y2 Antagonist 36 in solution.

ParameterRecommended ValueCritical Threshold for Precipitation
Stock Solvent 100% Anhydrous DMSOPresence of atmospheric water in DMSO stock
Max Stock Concentration 10 mM> 20 mM (Causes immediate solvent crash)
Final DMSO in Media ≤ 0.1% (v/v)> 0.5% (Causes cell toxicity and compound crashing)
Media Temperature at Addition 37°C< 20°C (Room Temp or 4°C drastically lowers solubility)
Carrier Protein (FBS/BSA) 5% - 10%0% (Serum-free media lacks hydrophobic sinks)
Part 3: The "Anti-Crash" Dilution Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology relies on kinetic dispersion and microscopic validation to guarantee the highly potent NPY Y2 antagonist[4] remains biologically active.

Step 1: Stock Preparation & Quality Control Dissolve Y2 Antagonist 36 in 100% anhydrous DMSO to a maximum concentration of 10 mM. Aliquot immediately into tightly sealed amber tubes to prevent hydration from atmospheric moisture. Do not subject the stock to repeated freeze-thaw cycles.

Step 2: Media Pre-Conditioning Pre-warm the target cell culture media (containing 5-10% FBS) to 37°C in a water bath. The thermal energy increases the solubility limit and prevents the thermodynamic shock that triggers nucleation.

Step 3: Dropwise Kinetic Addition Create a vortex in the pre-warmed media using a magnetic stirrer or by rapidly swirling the tube. Add the DMSO stock dropwise directly into the center of the vortex. This ensures the local concentration of the antagonist never exceeds its metastable zone limit before the DMSO diffuses.

Step 4: Microscopic Validation (Self-Validation Step) Before adding the media to your cells, place a 100 µL sample in a clear 96-well plate. Inspect under a phase-contrast microscope at 20x magnification.

  • Pass: Clear field of view; proceed to assay.

  • Fail: Presence of needle-like micro-crystals or cloudy aggregates; discard and repeat dilution with a lower stock concentration.

Workflow S1 1. Thaw Stock (100% DMSO) S3 3. Dropwise Addition (Rapid Stirring) S1->S3 S2 2. Pre-warm Media (37°C, 10% FBS) S2->S3 S4 4. Microscopic Validation (20x) S3->S4 S5 5. NPY Y2 Receptor Assay S4->S5

Step-by-step dilution workflow to prevent compound precipitation.

Part 4: Troubleshooting FAQs

Q1: I see a cloudy suspension immediately after adding Y2 Antagonist 36 to my media. What happened? A: This is a classic "solvent crash." The local concentration of the compound exceeded its aqueous solubility limit before the DMSO could disperse into the bulk fluid. To fix this, discard the cloudy media and utilize the Dropwise Kinetic Addition method (Step 3) into rapidly stirring, pre-warmed (37°C) media.

Q2: My compound stays in solution in 10% FBS media, but precipitates in serum-free conditions. Why? A: Carrier proteins like albumin in FBS act as hydrophobic sinks. They bind the lipophilic regions of the Y2 antagonist, keeping it thermodynamically stable in an aqueous environment. In serum-free media, this stabilization is absent. If serum-free conditions are strictly required for your assay, consider supplementing the media with 0.1% BSA (fatty-acid free) as an artificial carrier.

Q3: Does precipitation affect the IC50 or binding affinity in my NPY Y2 receptor assays? A: Absolutely. Precipitated compound is biologically unavailable to bind to the Y2 receptors. This leads to artificially high apparent IC50 values and false negatives, masking the true efficacy of the antagonist[4]. Always validate solubility via microscopy before running functional behavioral or feeding assays[3].

Q4: Can I sonicate the media to redissolve the precipitate? A: No. Sonication of the final media is highly discouraged as the localized heat and cavitation will denature essential media proteins (like FBS) and degrade sensitive components. If precipitation occurs in the final media, it must be discarded. You may, however, gently sonicate the 100% DMSO stock in a room-temperature water bath to ensure complete initial dissolution before dilution.

References
  • Title: NPY Y2 antagonist 1 - MedchemExpress.com Source: medchemexpress.com URL: 1

  • Title: Intravenous peptide YY3-36 and Y2 receptor antagonism in the rat: effects on feeding behaviour - PubMed Source: nih.gov URL: 3

  • Title: 1185845-15-1 | CAS数据库 - ChemicalBook Source: chemicalbook.com URL: 2

  • Title: Y2 Antagonist 36 | TargetMol - 化合物库 Source: targetmol.cn URL: 4

Sources

Troubleshooting

Y2 antagonist 36 stability issues during long-term storage

The Scientist’s Desk: Y2 Antagonist 36 Stability & Troubleshooting Hub As a Senior Application Scientist, I frequently encounter researchers who lose weeks of critical data due to the improper handling of lipophilic G-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Scientist’s Desk: Y2 Antagonist 36 Stability & Troubleshooting Hub

As a Senior Application Scientist, I frequently encounter researchers who lose weeks of critical data due to the improper handling of lipophilic G-protein-coupled receptor (GPCR) antagonists. Y2 Antagonist 36 (CAS: 1185845-15-1), also known as NPY Y2 antagonist 1, is a highly selective, pyridine-type small molecule designed to block the Neuropeptide Y (NPY) Y2 receptor[1][2]. While it is an exceptionally potent tool for studying feeding behaviors, mood disorders, and colonic ion transport[3], its complex structure (C27H29ClN4O3) introduces specific vulnerabilities during long-term storage.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality behind compound degradation, provide self-validating protocols, and troubleshoot the exact mechanisms that cause your in vitro and in vivo assays to fail.

Molecular Vulnerabilities of Y2 Antagonist 36

To understand how to store Y2 Antagonist 36, you must first understand how it degrades. The molecule features a piperazine ring flanked by a chlorophenyl group and a 3-methoxypicolinoyl moiety[2].

  • Hygroscopic Hydrolysis: The picolinoyl amide linkage is susceptible to slow hydrolysis if water is introduced into the storage solvent.

  • Oxidative Liability: The piperazine nitrogen and methoxypyridine ring can undergo N-oxidation when exposed to atmospheric oxygen over prolonged periods.

  • Photolytic Dehalogenation: The chlorophenyl ring is sensitive to intense, prolonged UV light exposure, which can induce radical formation and structural cleavage.

Diagnostic Decision Matrix

Use the following flowchart to diagnose the root cause of sudden drops in antagonist potency during your experiments.

G Start Issue: Loss of Y2 Antagonist 36 Potency Q1 Was stock stored in DMSO for > 3 months? Start->Q1 Q2 Were multiple freeze-thaw cycles performed? Q1->Q2 No A1 Likely Issue: Water absorption leading to hydrolysis/precipitation. Action: Use fresh anhydrous DMSO. Q1->A1 Yes Q3 Was the solid powder exposed to light/moisture? Q2->Q3 No A2 Likely Issue: Concentration gradient & micro-precipitation. Action: Aliquot for single use. Q2->A2 Yes A3 Likely Issue: Photodegradation or N-oxide formation. Action: Store desiccated in dark. Q3->A3 Yes A4 Perform LC-MS/MS QC Workflow Q3->A4 No

Diagnostic decision tree for identifying Y2 Antagonist 36 stability issues.

Frequently Asked Questions (Causality-Driven)

Q1: My in vitro binding assay results are inconsistent week-to-week, even though I use the same DMSO stock stored at -20°C. Why? The Causality: You are likely experiencing freeze-thaw-induced micro-precipitation. DMSO freezes at 18.5°C. When a frozen DMSO solution thaws at room temperature, the outer edges of the solvent melt first. Because Y2 Antagonist 36 is highly lipophilic, it has a strict solubility threshold. During the thaw, transient local concentration gradients form, causing the compound to reach supersaturation in the micro-environments of the partially thawed liquid. The compound nucleates and crashes out of solution. Because these micro-particulates are invisible to the naked eye, you unknowingly pipette a lower concentration of the active compound from the supernatant.

Q2: I noticed a slight yellowing of my solid powder after storing it in the fridge for 6 months. Is it still viable? The Causality: Discoloration is a primary indicator of photolytic degradation or oxidation of the methoxypyridine ring[2]. Standard laboratory refrigerators are often humid and exposed to light every time the door opens. If the vial was not stored in an amber desiccator, atmospheric moisture and light have likely compromised the batch. You must perform an LC-MS/MS quality control check before using it in any functional assay.

Q3: Can I store my working dilutions (e.g., in aqueous assay buffer) overnight at 4°C? The Causality: No. Y2 Antagonist 36 is highly insoluble in aqueous environments. Once diluted from DMSO into an aqueous buffer (like ACSF or PBS), the compound will begin to aggregate and adhere to the walls of standard polystyrene or polypropylene tubes within hours. Always prepare aqueous dilutions immediately before application to your cells or tissue baths.

Quantitative Stability Metrics

To ensure reproducibility, adhere strictly to the expected half-lives outlined in this stability matrix.

Storage ConditionStateExpected Half-Life ( t1/2​ )Primary Degradation Risk
-80°C, Desiccated Solid Powder> 2 YearsNegligible
-20°C, Dark Solid Powder1-2 YearsMild oxidation
4°C, Dark Solid Powder6 MonthsMoisture absorption
-80°C, Anhydrous DMSO Solution (Stock)6 MonthsFreeze-thaw precipitation
-20°C, Standard DMSO Solution (Stock)1-3 MonthsHygroscopic hydrolysis
Room Temp, Light Solution (Working)< 1 WeekPhotodegradation, Aggregation

Self-Validating Methodologies

Protocol 1: Preparation & Aliquoting of Ultra-Stable DMSO Stocks

This protocol utilizes a self-validating visual and analytical check to guarantee stock integrity.

  • Equilibration: Remove the solid vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating hydrolysis.

  • Dissolution: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM stock.

  • Agitation: Vortex gently for 10 seconds, then sonicate in a room-temperature water bath for 1 minute.

  • Validation Step 1 (Visual): Hold the tube against a strong light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution; continue sonication if necessary.

  • Aliquoting: Immediately distribute the stock into amber, low-bind microcentrifuge tubes in single-use volumes (e.g., 20 µL). Causality: Single-use aliquots completely eliminate the freeze-thaw precipitation risks discussed in Q1.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3 seconds to displace oxygen, then cap tightly. Store at -80°C.

Protocol 2: LC-MS/MS Quality Control Workflow

Use this self-validating protocol to verify the integrity of a suspected degraded stock.

  • Sample Prep: Dilute a 1 µL aliquot of the suspected Y2 Antagonist 36 stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Validation Step 1 (Controls): Prepare a fresh standard curve using a known, intact batch of Compound 36. Prepare a blank (DMSO only) to rule out column carryover.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Monitor the parent ion transition [M+H]+ at m/z 493.2.

  • Degradation Scanning: Actively scan for common degradation products: m/z 509.2 (indicating N-oxide formation) and lower m/z fragments corresponding to the cleavage of the picolinoyl group. If the parent peak area is <95% of the expected concentration based on the standard curve, discard the stock.

Pharmacological Impact of Degradation

When Y2 Antagonist 36 degrades, it loses its ability to competitively block the NPY Y2 receptor. The Y2 receptor is a Gi/o-coupled GPCR; its activation by endogenous Neuropeptide Y normally inhibits adenylate cyclase, decreasing cAMP levels[3][4]. Using degraded compound will result in false negatives in your functional assays, as the unblocked receptor will continue to suppress cAMP.

Pathway NPY Neuropeptide Y (Endogenous Agonist) Y2R NPY Y2 Receptor (GPCR) NPY->Y2R Binds Gi Gi/o Protein Activation Y2R->Gi Activates cAMP Decreased cAMP & Ca2+ Modulation Gi->cAMP Inhibits AC Antagonist Y2 Antagonist 36 (Intact) Antagonist->Y2R Competitive Blockade Degraded Degraded Antagonist (Hydrolyzed/Oxidized) Degraded->Y2R Fails to Bind

Mechanistic pathway of NPY Y2 receptor blockade by intact vs. degraded Y2 Antagonist 36.

References

  • MDPI . "Dimers of G-Protein Coupled Receptors as Versatile Storage and Response Units". International Journal of Molecular Sciences. Available at: [Link]

  • PubMed Central (PMC) . "Endogenous PYY and NPY mediate tonic Y1- and Y2-mediated absorption in human and mouse colon". National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Y2 Antagonist 36 Plasma Stability &amp; Troubleshooting

Welcome to the Bioanalytical Support Center. As drug development professionals and bioanalytical scientists, you know that generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data relies entirely on the int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As drug development professionals and bioanalytical scientists, you know that generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data relies entirely on the integrity of your samples.

Y2 Antagonist 36 (CAS: 1185845-15-1; N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide) is a highly potent, selective small-molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. However, its molecular architecture—specifically its piperazine linkages and amide bonds—makes it highly susceptible to rapid ex vivo enzymatic hydrolysis by plasma amidases and carboxylesterases[1]. If blood samples are not immediately and correctly stabilized upon collection, the compound will degrade before LC-MS/MS analysis, leading to artificially low PK readouts and flawed half-life calculations[2].

This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to completely halt the degradation of Y2 Antagonist 36 in plasma matrices.

I. Mechanistic Workflow: Halting Ex Vivo Degradation

To preserve amide-containing small molecules like Y2 Antagonist 36, we must attack the degradation kinetics from two angles: thermal suppression (lowering kinetic energy) and covalent enzyme inhibition (blocking the serine hydrolase catalytic triad)[3].

Workflow Start In Vivo Blood Draw (Time = 0) Tube Pre-chilled K2EDTA Tube + 2mM PMSF Inhibitor Start->Tube Temp Maintain on Ice (4°C) Inhibit Thermal Kinetics Tube->Temp Centrifuge Centrifugation 1500 x g, 10 min, 4°C Temp->Centrifuge Plasma Aliquoted Plasma Centrifuge->Plasma Acid Acidification (Optional) 1% Formic Acid (pH ~4.5) Plasma->Acid Amide Stabilization Freeze Snap Freeze (Liq N2) Store at -80°C Plasma->Freeze Standard Protocol Acid->Freeze Analysis LC-MS/MS Bioanalysis Freeze->Analysis

Optimized ex vivo stabilization workflow for Y2 Antagonist 36 in plasma samples.

II. Self-Validating Stabilization Protocol

Do not rely on standard K2EDTA tubes alone. EDTA chelates metalloproteases but does absolutely nothing to stop serine hydrolases, which are the primary drivers of amide bond cleavage in plasma[1].

Step 1: Preparation of the Collection Matrix

  • Action: Pre-spike K2EDTA blood collection tubes with Phenylmethylsulfonyl fluoride (PMSF) to achieve a final whole-blood concentration of 2 mM.

  • Causality: PMSF irreversibly binds to the active-site serine residues of plasma esterases and amidases, neutralizing their ability to hydrolyze the 2-methyl-2-phenylpropanamide group of Y2 Antagonist 36[1].

  • Note: PMSF has a short half-life in aqueous solutions. Prepare a stock solution in anhydrous DMSO or ethanol and spike the tubes no more than 1 hour prior to the blood draw.

Step 2: Blood Collection & Thermal Quenching

  • Action: Draw blood directly into the pre-chilled, PMSF-spiked tubes. Immediately invert 5-8 times and submerge in wet ice.

  • Causality: Dropping the temperature to 4°C immediately reduces the kinetic energy of any uninhibited enzymes, slowing the degradation rate by up to 10-fold while the PMSF covalently binds to its targets.

Step 3: Cold Centrifugation

  • Action: Centrifuge the samples at 1500 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials.

Step 4: Acidification (The "Belt and Suspenders" Approach)

  • Action: Add 1% (v/v) Formic Acid to the separated plasma to drop the pH to approximately 4.5.

  • Causality: Serine hydrolases rely on a precise Ser-His-Asp catalytic triad. Lowering the pH protonates the histidine residue, disrupting the charge-relay system required for nucleophilic attack, rendering any surviving enzymes completely inert[3].

Step 5: The Self-Validation Step (Critical)

  • Action: For every batch of samples, create a Validation Aliquot . Take one blank plasma sample treated with your exact protocol and spike it with a known concentration (e.g., 100 ng/mL) of Y2 Antagonist 36 at the bench.

  • Validation Logic: Process this spiked sample alongside your in vivo samples. If the LC-MS/MS recovery of this Validation Aliquot is < 95%, your inhibitor cocktail has failed (likely due to degraded PMSF stock), and the in vivo PK data for that batch must be flagged as compromised.

III. Quantitative Data: Impact of Stabilization

The following table summarizes the expected stability of Y2 Antagonist 36 under various handling conditions. Notice the severe species-dependent degradation rates[1].

MatrixTemperatureInhibitor / TreatmentEst. Half-Life ( t1/2​ )PD/PK Reliability
Rat Plasma 37°CNone (K2EDTA only)< 30 mins❌ Critical Failure
Rat Plasma 4°CNone (K2EDTA only)~ 2-4 hours⚠️ High Risk
Rat Plasma 4°C2 mM PMSF> 24 hours✅ Acceptable
Rat Plasma 4°C2 mM PMSF + Acidification (pH 4.5)> 7 days🌟 Gold Standard
Human Plasma 37°CNone (K2EDTA only)~ 2 hours⚠️ High Risk
Human Plasma 4°C2 mM PMSF> 48 hours✅ Acceptable
IV. Frequently Asked Questions (FAQs)

Q: Why does Y2 Antagonist 36 degrade so much faster in our preclinical rat models compared to our human plasma assays? A: This is a classic species difference in enzymology. Rodent plasma (particularly from rats and mice) contains vastly higher concentrations of highly aggressive carboxylesterases and amidases compared to human plasma[1]. If you do not aggressively inhibit these enzymes during preclinical animal studies, you will falsely conclude that the compound has poor metabolic stability, when in reality, the degradation is happening ex vivo in the collection tube[3].

Q: I used K2EDTA tubes and kept everything on ice, but my compound is still disappearing. Why? A: K2EDTA is a chelating agent. It only inhibits metalloproteases (which require zinc, calcium, or magnesium to function). The enzymes destroying the amide bonds in Y2 Antagonist 36 are serine hydrolases, which do not require metal ions. K2EDTA is functionally useless against them. You must use a targeted serine hydrolase inhibitor like PMSF or bis-p-nitrophenyl phosphate (BNPP)[3].

Q: Can I use NaF (Sodium Fluoride) instead of PMSF? A: NaF is a weak, reversible esterase inhibitor often used for stabilizing cocaine or acetylcholine in plasma. While it provides some protection, it is generally insufficient for highly susceptible amides in rodent plasma. PMSF provides irreversible, covalent inhibition and is the preferred choice for this compound class[1].

Q: My PMSF stock solution seems to be losing efficacy over time. How should it be stored? A: PMSF is notoriously unstable in aqueous environments, hydrolyzing rapidly. It must be dissolved in anhydrous isopropyl alcohol, ethanol, or DMSO, and stored at -20°C. Never add PMSF to aqueous blood collection tubes until immediately before the blood draw.

V. References
  • Flipo, M., et al. (2009). "Hydroxamates: Relationships between Structure and Plasma Stability." Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link]

  • Hermant, P., et al. (2017). "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link]

  • Findeisen, M., et al. (2020). "Engineering of a Potent, Long-Acting NPY2R Agonist for Combination with a GLP-1R Agonist as a Multi-Hormonal Treatment for Obesity." ACS Pharmacology & Translational Science. American Chemical Society. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to On-Target Efficacy Validation of a Y2 Antagonist Using Neuropeptide Y (NPY) Knockout Mice

Authored for Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics targeting G-protein coupled receptors (GPCRs), establishing unequivocal on-target activity is the bedrock of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics targeting G-protein coupled receptors (GPCRs), establishing unequivocal on-target activity is the bedrock of a successful drug development program. This guide provides an in-depth, technical framework for validating the efficacy and mechanism of action of a putative Y2 receptor antagonist. We will move beyond standard protocols to explore the scientific rationale for using the Neuropeptide Y (NPY) knockout (KO) mouse model as the definitive tool for confirming that a compound's physiological effects are mediated specifically through the NPY/Y2 receptor axis.

The NPY/Y2 Signaling Axis: A Key Regulator of Physiology

Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian brain and plays a critical role in regulating a host of physiological processes, including food intake, anxiety, and energy homeostasis.[1][2] Its actions are mediated by a family of GPCRs, with the Y2 receptor being of particular interest.

The Y2 receptor functions predominantly as a presynaptic autoreceptor on NPY-containing neurons.[3][4] When NPY is released into the synapse, it binds to these presynaptic Y2 receptors, initiating a Gi-coupled signaling cascade that inhibits adenylyl cyclase, reduces intracellular cAMP, and ultimately suppresses further NPY release.[5] This negative feedback loop is a crucial homeostatic mechanism. A Y2 antagonist, therefore, is hypothesized to block this feedback, leading to an increase in synaptic NPY and enhanced activation of postsynaptic NPY receptors (e.g., Y1 and Y5). Understanding this mechanism is fundamental to interpreting the outcomes of antagonist administration.

NPY_Y2_Signaling cluster_pre Presynaptic NPY Neuron cluster_post Postsynaptic Neuron NPY_vesicle NPY Vesicle NPY_release NPY Release NPY_vesicle->NPY_release Exocytosis Y2R Y2 Autoreceptor (Gi-coupled) Y2R->NPY_release Inhibits (-) NPY_release->Y2R Binds to Postsynaptic_R Postsynaptic NPY Receptors (e.g., Y1, Y5) NPY_release->Postsynaptic_R Activates Response Physiological Response Postsynaptic_R->Response Activates Antagonist Y2 Antagonist (e.g., Compound 36) Antagonist->Y2R Blocks

Caption: NPY/Y2 presynaptic autoreceptor signaling pathway.

The Rationale for the NPY Knockout Mouse: The Ultimate Negative Control

While in vitro binding assays and cell-based functional screens are essential, they cannot fully predict in vivo activity or rule out off-target effects. A Y2 antagonist may produce a physiological response by interacting with an unknown target. This is where the NPY KO mouse becomes an indispensable tool.

The central hypothesis is: If the antagonist's effect is mediated by blocking the Y2 receptor's interaction with endogenous NPY, then the effect should be abolished or significantly attenuated in an animal that cannot produce NPY.

NPY KO mice exhibit a distinct phenotype, including reduced food intake in response to fasting and a potential baseline of increased anxiety-like behavior.[6] These characteristics provide the perfect backdrop against which to test the specificity of a Y2 antagonist. Using this model allows for a direct comparison that isolates the NPY-dependent mechanism of the drug.

Experimental Design: A Comparative Framework for Unambiguous Validation

To rigorously test the on-target efficacy of our hypothetical Y2 antagonist, "Compound 36," we employ a 2x2 experimental design. This structure is self-validating and provides clear, interpretable results.

  • Group 1: Wild-Type (WT) mice + Vehicle

  • Group 2: Wild-Type (WT) mice + Compound 36

  • Group 3: NPY Knockout (KO) mice + Vehicle

  • Group 4: NPY Knockout (KO) mice + Compound 36

This design allows us to assess the baseline phenotype of the NPY KO mouse (Group 3 vs. Group 1), the effect of the antagonist in a normal physiological system (Group 2 vs. Group 1), and the critical test of on-target activity (Group 4 vs. Group 2).

Experimental_Workflow cluster_groups Experimental Groups (n=10-12 per group) cluster_assays Behavioral & Physiological Assays start Begin Study acclimation Acclimation & Baseline Measurements start->acclimation WT_V Group 1: Wild-Type + Vehicle treatment Drug Administration (e.g., i.p. injection) WT_V->treatment WT_C Group 2: Wild-Type + Compound 36 WT_C->treatment KO_V Group 3: NPY KO + Vehicle KO_V->treatment KO_C Group 4: NPY KO + Compound 36 KO_C->treatment feeding Fasting-Refeeding Assay treatment->feeding anxiety Elevated Plus Maze feeding->anxiety analysis Data Analysis & Statistical Comparison anxiety->analysis conclusion Conclusion on On-Target Efficacy analysis->conclusion

Caption: Experimental workflow for Y2 antagonist validation.

Key Experimental Protocols

The following protocols are designed to probe two of the most well-established functions of the NPY system: regulation of food intake and anxiety.

Protocol 1: Anorexigenic Efficacy Assessment (Fasting-Refeeding Study)

Rationale: Fasting elevates hypothalamic NPY levels, driving a powerful orexigenic (feeding) response.[7] Antagonizing the presynaptic Y2 autoreceptor is expected to further increase synaptic NPY, potentially enhancing food intake. However, some Y2 antagonists have shown anorexigenic effects, possibly through complex circuit interactions or peripheral mechanisms.[3] This protocol tests the compound's effect on this NPY-driven behavior.

Methodology:

  • Individually house male C57BL/6J (WT) and NPY KO mice and allow them to acclimate for one week.

  • Measure baseline body weight and daily food intake for 3 consecutive days.

  • On the test day, fast the mice for 24 hours (with free access to water).

  • At the end of the fasting period, record body weight.

  • Administer either Vehicle or Compound 36 (e.g., 10 mg/kg, i.p.) to the appropriate groups. A well-characterized antagonist like BIIE0246 can be used as a positive control.[8][9]

  • Thirty minutes post-injection, return a pre-weighed amount of standard chow to each cage.

  • Measure cumulative food intake at 1, 2, 4, and 24 hours post-refeeding.

  • Analyze the data using a two-way ANOVA (Genotype x Treatment).

Protocol 2: Anxiolytic Profile Assessment (Elevated Plus Maze)

Rationale: The NPY system is a potent modulator of anxiety. Y2 receptor activation can be anxiogenic, suggesting that a Y2 antagonist may produce anxiolytic-like effects.[1] This effect is thought to occur because blocking Y2 autoreceptors increases synaptic NPY, which can then act on anxiolytic Y1 receptors.[3]

Methodology:

  • Use a separate cohort of mice from the feeding study.

  • Administer Vehicle or Compound 36 to the four experimental groups.

  • Thirty minutes post-injection, place each mouse in the center of the elevated plus maze (EPM), facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.

  • Use automated tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • An anxiolytic effect is defined as a significant increase in the time spent and/or entries into the open arms without a significant change in total distance traveled.

  • Analyze the data using a two-way ANOVA (Genotype x Treatment).

Data Interpretation and Expected Outcomes

The power of this experimental design lies in the comparative analysis. Below are tables of expected (hypothetical) outcomes that would strongly support on-target Y2 antagonist activity for Compound 36.

Table 1: Expected Outcomes from Fasting-Refeeding Study

Group Genotype Treatment 2-hr Food Intake (g) Statistical Significance Interpretation
1 Wild-Type Vehicle 1.5 ± 0.1 - Baseline refeeding
2 Wild-Type Compound 36 1.0 ± 0.1 p < 0.05 vs. Group 1 Antagonist reduces food intake in WT
3 NPY KO Vehicle 1.1 ± 0.1 p < 0.05 vs. Group 1 KO mice show blunted refeeding response

| 4 | NPY KO | Compound 36 | 1.1 ± 0.1 | Not Significant vs. Group 3 | Antagonist has NO effect without NPY |

Table 2: Expected Outcomes from Elevated Plus Maze Test

Group Genotype Treatment Time in Open Arms (s) Statistical Significance Interpretation
1 Wild-Type Vehicle 45 ± 5 - Baseline anxiety level
2 Wild-Type Compound 36 85 ± 8 p < 0.01 vs. Group 1 Antagonist has anxiolytic effect in WT
3 NPY KO Vehicle 30 ± 4 p < 0.05 vs. Group 1 KO mice show baseline anxiogenic-like phenotype

| 4 | NPY KO | Compound 36 | 32 ± 5 | Not Significant vs. Group 3 | Anxiolytic effect is ABOLISHED without NPY |

Logic_Diagram q1 Does the antagonist cause a significant behavioral effect in Wild-Type mice? q2 Is this behavioral effect ABSENT or significantly BLUNTED in NPY KO mice? q1->q2 Yes res_no1 Conclusion: Compound is inactive or requires a different paradigm. q1->res_no1 No res_yes Conclusion: Strong evidence for ON-TARGET efficacy via the NPY/Y2 system. q2->res_yes Yes res_no2 Conclusion: Effect is likely OFF-TARGET and not mediated by NPY. q2->res_no2 No

Caption: Logical framework for validating on-target efficacy.

The results outlined above would provide a compelling case for Compound 36's on-target activity. The loss of effect in the NPY KO mice demonstrates that the compound's mechanism of action is dependent on the presence of the endogenous ligand for the Y2 receptor, thereby validating the target engagement in a complex in vivo system.

References

  • Skeletal Phenotype of the Neuropeptide Y knockout mouse - PMC - NIH. (n.d.). Retrieved March 28, 2024, from [Link]

  • Skeletal phenotype of the neuropeptide Y knockout mouse - PubMed. (2019, February 15). Retrieved March 28, 2024, from [Link]

  • Doods, H., Gaida, W., Wieland, H. A., Dollinger, H., Schnorrenberg, G., Esser, F., ... & Rudolf, K. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist. British Journal of Pharmacology, 129(6), 1145–1153.
  • Neuropeptide Y receptor Y2 - Wikipedia. (n.d.). Retrieved March 28, 2024, from [Link]

  • Bannon, A. W., Seda, J., Carmouche, M., Francis, J. M., Norman, M. H., Karbon, B., & STATS, W. (2000). Behavioral characterization of neuropeptide Y knockout mice. Brain Research, 868(1), 79-87.
  • Baldock, P. A., Lee, N. J., Driessler, F., Lin, S., Allison, S., Stehrer, B., ... & Herzog, H. (2009). Neuropeptide Y knockout mice reveal a central role of NPY in the coordination of bone mass to body weight. PLoS One, 4(12), e8415.
  • Li, Y., Zhao, Y., Feng, J., Geng, R., Sun, M., Li, T., ... & Chen, J. (2023). Neuropeptide Y receptor Y2 (npy2r) deficiency reduces anxiety and increases food intake in Japanese medaka (Oryzias latipes). Frontiers in Endocrinology, 14, 1279471.
  • Y2 receptor signalling in NPY neurons controls bone formation and fasting induced feeding but not spontaneous feeding - PubMed. (2016, February 15). Retrieved March 28, 2024, from [Link]

  • Neuropeptide Y receptor Y2 (npy2r) deficiency reduces anxiety and increases food intake in Japanese medaka (Oryzias latipes) - PubMed. (2023, November 7). Retrieved March 28, 2024, from [Link]

  • Caberlotto, L., Fuxe, K., & Hurd, Y. L. (2007). Neuropeptide Y receptor Y2 in health and disease. Current Topics in Medicinal Chemistry, 7(17), 1689-1699.
  • Ste. Marie, L., & Palmiter, R. D. (2005). Modulation of neuropeptide Y expression in adult mice does not affect feeding. Proceedings of the National Academy of Sciences, 102(49), 17972-17977.
  • Li, Y., Zhao, Y., Feng, J., Geng, R., Sun, M., Li, T., ... & Chen, J. (2023). Neuropeptide Y receptor Y2 (npy2r) deficiency reduces anxiety and increases food intake in Japanese medaka (Oryzias latipes). Frontiers in Endocrinology, 14, 1279471.
  • Tasan, R. O., Nguyen, N. K., & Herzog, H. (2010). The role of neuropeptide Y in stress and metabolism. Journal of Molecular Neuroscience, 42(2), 169-179.
  • Ailanen, L., Vähätalo, L. H., Salomäki-Myftari, H., Mäkelä, S., Orpana, W., Ruohonen, S. T., & Savontaus, E. (2018). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Frontiers in Pharmacology, 9, 319.
  • Scott, V., Gleadle, A., & Bloom, S. R. (2005). Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY (3-36) on food intake. Endocrine Abstracts.
  • Parker, M. S., & Balasubramaniam, A. (2008). Ligands of the Neuropeptide Y Y2 receptor. Current Medicinal Chemistry, 15(24), 2465–2477.
  • opnMe.com. (n.d.). NPY2R Antagonist I BIIE0246. Retrieved March 28, 2024, from [Link]

  • Doods, H. N., Gaida, W., Wieland, H. A., Dollinger, H., Schnorrenberg, G., Esser, F., ... & Rudolf, K. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist. British Journal of Pharmacology, 129(6), 1145–1153.
  • Li, Y., Zhao, Y., Feng, J., Geng, R., Sun, M., Li, T., ... & Chen, J. (2023). Neuropeptide Y receptor Y2 (npy2r) deficiency reduces anxiety and increases food intake in Japanese medaka (Oryzias latipes). Frontiers in Endocrinology, 14, 1279471.
  • Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11. (2019, June 19). Retrieved March 28, 2024, from [Link]

  • Sainsbury, A., Cusin, I., Rohner-Jeanrenaud, F., & Jeanrenaud, B. (2002). Important role of hypothalamic Y2 receptors in body weight regulation revealed in conditional knockout mice. Proceedings of the National Academy of Sciences, 99(13), 8938–8943.
  • Brothers, S. P., Saldanha, S. A., Spicer, T. P., Scampavia, L., & Hodder, P. (2010). Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. Molecular Pharmacology, 77(1), 46–57.
  • Pons, J., Croom, D., & Zukowska, Z. (2008). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. Peptides, 29(4), 585–593.
  • Cowley, M. A., Smith, M. A., Diano, S., Telling, A., & Cone, R. D. (2005). Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis. Endocrinology, 146(11), 4523–4533.
  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine, 2(11), 429–439.
  • Sun, L., Zhao, L., Wang, D., & Yu, L. (2022). Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. Neurological Research, 44(3), 253-262.
  • Grouzmann, E., Buman, A., Gicquerez, D., & Nussberger, J. (1998). Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist. Hypertension, 32(4), 733-739.
  • Yulyaningsih, E., & Herzog, H. (2011). NPY receptors as potential targets for anti-obesity drug development. British Journal of Pharmacology, 163(6), 1171–1200.
  • The Jackson Laboratory. (2019, December 16). 004545 - NPY KO Strain Details. Retrieved March 28, 2024, from [Link]

  • Chandrasekharan, B., & Pothoulakis, C. (2017). Neuropeptide Y (NPY) promotes inflammation-induced tumorigenesis by enhancing epithelial cell proliferation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(1), G1-G11.

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Comparative

Comparative Guide: Neuropeptide Y Y2 Receptor Antagonists and Selectivity Screening Panel Results

Introduction: The Evolution of Y2 Receptor Antagonism Neuropeptide Y (NPY) and its related peptide YY (PYY) modulate a vast array of central and peripheral nervous system functions via a family of G-protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Y2 Receptor Antagonism

Neuropeptide Y (NPY) and its related peptide YY (PYY) modulate a vast array of central and peripheral nervous system functions via a family of G-protein-coupled receptors (GPCRs), specifically Y1, Y2, Y4, and Y5[1]. Among these, the Y2 receptor (Y2R) functions primarily as a presynaptic autoreceptor. By negatively regulating the release of NPY, glutamate, and GABA, the Y2R serves as a critical brake on neurotransmission[2]. Pharmacologically antagonizing the Y2R lifts this brake, enhancing endogenous NPY release—a mechanism that has demonstrated profound antidepressant, anxiolytic, and anti-epileptic effects in preclinical models[2][3].

For years, the field relied on BIIE0246 as the benchmark Y2 antagonist. However, BIIE0246 is a large, highly flexible peptidomimetic characterized by poor blood-brain barrier (BBB) penetration and insurmountable antagonism, limiting its clinical viability[1][4]. The drug development landscape has since pivoted toward discovering small-molecule alternatives. To validate these novel compounds as true therapeutic candidates, rigorous counterscreening against a standard 36-receptor selectivity panel (comprising key CNS GPCRs, ion channels, and transporters) is mandatory to rule out off-target liabilities[1][5].

The Mechanistic Imperative: Why a 36-Receptor Selectivity Panel is Critical

The Y2R couples to the Gαi signaling pathway, which inhibits adenylate cyclase and subsequently reduces intracellular cAMP levels[1]. Because many critical CNS targets—such as dopaminergic (D2), serotonergic (5-HT1A), and opioid receptors—share this highly conserved Gαi-coupled architecture, small molecule Y2 antagonists are inherently susceptible to cross-reactivity.

A 36-receptor screening panel systematically evaluates the displacement of radioligands across these off-targets. If a compound lacks selectivity, it risks triggering severe adverse events, such as hERG-related cardiac arrhythmias or off-target sedation. For instance, while BIIE0246 is highly selective against other NPY receptor subtypes, broad panel screening reveals it possesses submicromolar affinity for α1A adrenergic and μ/κ-opioid receptors[4], complicating the interpretation of its in vivo behavioral effects.

Comparative Performance: Y2 Antagonists

The following table objectively compares the performance of the historical standard (BIIE0246) against two modern small-molecule Y2 antagonists (SF-11 and JNJ-31020028) based on primary functional assays and broad selectivity panel profiling[4][5][6].

CompoundModalityY2R Affinity (IC50/Ki)Y1/Y4/Y5 Selectivity36-Receptor Panel Off-Target HitsBBB Penetration
BIIE0246 Peptidomimetic3.3 - 15 nM>600-foldα1A, μ-opioid, κ-opioid (<1 μM)Poor (Brain:Plasma = 0.2%)
SF-11 Small Molecule199 - 250 nM>10,000-foldClean (No significant hits >50% at 10 μM)High
JNJ-31020028 Small Molecule~10 nM (pIC50 8.07)>100-foldClean (No significant hits >50% at 10 μM)High (90% receptor occupancy)

Data synthesized from high-throughput screening and radioligand displacement assays[4][5][6].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the standardized workflow for identifying and profiling Y2 antagonists.

Protocol 1: Primary Y2R Functional Screening (cAMP Biosensor Assay)

Causality behind the design: Because the Y2R is Gαi-coupled, direct activation reduces cAMP. Therefore, true antagonism must be measured by the recovery of forskolin-induced cAMP levels in the presence of an agonist (e.g., PYY3-36 or NPY).

  • Cell Preparation: Plate HEK293 cells stably expressing the human Y2R and a luminescent cAMP biosensor in 1536-well plates at a density of 1,500 cells/well in 4 μL of assay buffer[1].

  • Compound Addition: Dispense 20 nL of test compounds (e.g., SF-11, JNJ-31020028) in DMSO using acoustic liquid handling. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Agonist Challenge & Self-Validation: Add 1 μL of an EC80 concentration of NPY combined with 10 μM forskolin. Validation step: Always include a BIIE0246 positive control curve and a DMSO-only negative control. Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.5.

  • Detection: Incubate for 30 minutes. Add cAMP detection reagents, lyse the cells, and measure luminescence using a microplate reader.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: The 36-Receptor Selectivity Counterscreen (Radioligand Binding)

Causality behind the design: Functional assays cannot rule out "silent" binding to off-target receptors. Radioligand displacement across a 36-receptor panel ensures the compound will not trigger adverse CNS events by binding to unintended sites.

  • Membrane Preparation: Isolate membrane fractions from CHO or HEK293 cells expressing the 36 individual panel targets (including 5-HT, DA, Adrenergic, Muscarinic, Opioid, and hERG channels).

  • Incubation: In a 96-well format, incubate 10 μM of the lead Y2 antagonist with the specific radioligand for each target (e.g., [3H]-DAMGO for the μ-opioid receptor) at its previously established Kd concentration.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter.

  • Thresholding for Success: Compounds exhibiting <50% radioligand displacement at 10 μM across all 36 targets are deemed highly selective and cleared for in vivo studies[6].

Visualizations

Y2_Signaling NPY NPY / PYY(3-36) Y2R NPY Y2 Receptor (Presynaptic) NPY->Y2R Activates Antagonist Y2 Antagonist (e.g., SF-11, JNJ-31020028) Antagonist->Y2R Blocks Gi Gαi Protein Y2R->Gi Couples to AC Adenylate Cyclase Gi->AC Inhibits Ca Ca2+ Channel Inhibition (Reduced NT Release) Gi->Ca Triggers cAMP cAMP Production AC->cAMP Decreases

Mechanism of Y2R signaling and the pharmacological blockade by selective antagonists.

Screening_Workflow Lib Small Molecule Library HTS Primary HTS (cAMP Biosensor) Lib->HTS Hits Confirmed Hits (IC50 < 1 μM) HTS->Hits Efficacy Panel 36-Receptor Selectivity Panel Hits->Panel Profiling Lead Selective Lead (e.g., SF-11) Panel->Lead <50% Off-Target Binding

High-throughput screening and 36-receptor selectivity profiling workflow for Y2 antagonists.

Sources

Validation

differences between Y2 antagonist 36 and peptide-based Y2 antagonists

The neuropeptide Y (NPY) system is a critical modulator of central nervous system (CNS) functions, including energy homeostasis, anxiety, and mood regulation. Within this system, the Y2 receptor subtype functions primari...

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Author: BenchChem Technical Support Team. Date: April 2026

The neuropeptide Y (NPY) system is a critical modulator of central nervous system (CNS) functions, including energy homeostasis, anxiety, and mood regulation. Within this system, the Y2 receptor subtype functions primarily as a presynaptic autoreceptor. Activation of the Y2 receptor exerts a negative feedback loop that inhibits the release of endogenous NPY and other neurotransmitters like glutamate[1]. Consequently, antagonizing the Y2 receptor blocks this feedback, increasing synaptic NPY levels and promoting anxiolytic and antidepressant-like effects[1][2].

For decades, the pharmacological exploration of the Y2 receptor was hindered by the limitations of early peptide-based antagonists. The transition from bulky, metabolically unstable peptides to optimized small molecules like Y2 Antagonist 36 (Compound 36) represents a pivotal leap in neuropharmacology[3][4]. This guide provides an in-depth, objective comparison between Y2 Antagonist 36 and traditional peptide-based alternatives, detailing their structural divergence, pharmacological profiles, and the experimental workflows required to validate them.

Mechanistic Foundations: Y2 Receptor Signaling

To understand the necessity of small-molecule antagonists, we must first examine the target. The Y2 receptor is a Gi/o-protein-coupled receptor (GPCR). When activated by endogenous NPY or peptide fragments, it inhibits adenylyl cyclase (decreasing cAMP) and blocks N-type calcium channels (decreasing intracellular Ca^2+^), ultimately halting neurotransmitter vesicle fusion.

Y2_Signaling NPY Endogenous NPY Y2R Presynaptic Y2 Receptor NPY->Y2R Activates Gi Gi/o Protein Y2R->Gi cAMP ↓ cAMP Levels Gi->cAMP Ca ↓ Ca2+ Influx Gi->Ca Release Inhibited NT Release cAMP->Release Ca->Release Antag36 Y2 Antagonist 36 (Brain Penetrant) Antag36->Y2R Blocks Peptide Peptide Antagonists (BBB Excluded) Peptide->Y2R Blocks (In Vitro)

Mechanism of presynaptic Y2 receptor signaling and blockade by different antagonist classes.

Structural and Pharmacological Divergence

The Limitations of Peptide-Based Antagonists

Early efforts to block the Y2 receptor relied on truncated or modified versions of the NPY peptide itself. A prominent example is the tetrameric peptide derivative T4-[NPY(33-36)]4 [5][6]. While useful for early in vitro mapping, peptide-based antagonists suffer from three fatal flaws for systemic drug development:

  • Steric Hindrance & BBB Exclusion: With molecular weights often exceeding 2000 g/mol and high polarity, these peptides cannot cross the blood-brain barrier (BBB). In vivo CNS studies require highly invasive intracerebroventricular (i.c.v.) injections.

  • Proteolytic Degradation: The exposed peptide bonds are rapidly cleaved by endogenous peptidases (such as DPP-IV), resulting in plasma half-lives measured in mere minutes.

  • Weak Affinity: Many peptide derivatives exhibit weak to moderate affinity (e.g., IC50 ~750 nM for T4-[NPY(33-36)]4) and poor selectivity against other NPY receptor subtypes[5][6].

The Small-Molecule Paradigm: Y2 Antagonist 36

To overcome these liabilities, high-throughput screening (HTS) and rigorous structure-activity relationship (SAR) optimization led to the discovery of Y2 Antagonist 36 (CAS: 1185845-15-1)[3][4]. Chemically defined as a pyridyl diamide (N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide), this compound represents a masterclass in rational drug design. By replacing the peptide backbone with a lipophilic, low-molecular-weight (493.00 g/mol ) scaffold, researchers achieved potent, low-nanomolar Y2 antagonism with high aqueous solubility and excellent CNS exposure[4].

Quantitative Comparison
Pharmacological PropertyY2 Antagonist 36 (Compound 36)Peptide-Based Antagonist (e.g., T4-[NPY(33-36)]4)
Chemical Classification Pyridyl diamide small moleculeTetrameric peptide derivative
Molecular Weight 493.00 g/mol > 2000 g/mol
Y2 Receptor Affinity (IC50) Potent (Low nanomolar)Weak (~750 nM)
Metabolic Stability High (Resistant to peptidases)Low (Rapidly degraded in vivo)
BBB Permeability High (Readily crosses BBB)Poor (Excluded by BBB)
Optimal Administration Systemic (Oral / Intravenous)Localized (i.c.v. injection only)

Experimental Workflows: Self-Validating Protocols

To objectively compare a small molecule against a peptide antagonist, researchers must employ a multi-tiered experimental workflow that evaluates both binding affinity and in vivo pharmacokinetics.

Workflow Step1 1. Compound Preparation (Antagonist 36 vs Peptide) Step2 2. Competitive Binding Assay ([125I]PYY3-36 displacement) Step1->Step2 Validate purity Step3 3. Functional GPCR Assay (cAMP & Ca2+ Flux Readouts) Step2->Step3 Select high-affinity hits Step4 4. In Vivo PK Profiling (LC-MS/MS Brain/Plasma Ratio) Step3->Step4 Confirm antagonism Step5 5. Data Synthesis (Efficacy & BBB Permeability) Step4->Step5 Quantify CNS exposure

Step-by-step experimental workflow for comparative pharmacological profiling of Y2 antagonists.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the IC50 of the antagonists at the human Y2 receptor.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human Y2 receptor.

  • Radioligand Selection (Causality): Use 50 pM [^125^I]-PYY(3-36). Why? PYY(3-36) is a highly selective endogenous agonist for the Y2 receptor. Using this specific radioligand ensures that displacement strictly measures Y2 affinity, eliminating noise from Y1 or Y5 receptors[5].

  • Buffer Optimization (Causality): Prepare binding buffer containing HEPES, 0.1% BSA, and bacitracin . Why? Bacitracin is a non-specific protease inhibitor. It is mandatory when testing peptide-based antagonists to prevent the assay buffer itself from degrading the peptide before it can bind the receptor.

  • Incubation & Filtration: Incubate membranes with the radioligand and varying concentrations of the antagonists (10^-11^ to 10^-5^ M) for 120 minutes at room temperature. Terminate via rapid vacuum filtration through PEI-soaked GF/C filters.

  • Self-Validation Checkpoint: Include BIIE0246 (a known high-affinity, non-peptide Y2 antagonist) as a positive control to validate assay sensitivity[5].

Protocol B: In Vivo Pharmacokinetic (PK) & BBB Profiling

Objective: Prove the superior CNS exposure of Y2 Antagonist 36 over peptide alternatives.

  • Dosing: Administer Y2 Antagonist 36 intravenously (i.v.) at 1 mg/kg to a cohort of Sprague-Dawley rats. Administer the peptide antagonist to a separate cohort.

  • Sampling & Extraction (Causality): Collect blood and excise brain tissue at 0.5, 1, 2, and 4 hours post-dose. Homogenize brain tissue and extract compounds using acetonitrile protein precipitation . Why? Acetonitrile efficiently denatures tissue proteins, releasing protein-bound small molecules into the supernatant, ensuring the LC-MS/MS quantifies the total brain concentration accurately.

  • LC-MS/MS Quantification: Analyze the supernatant using liquid chromatography-tandem mass spectrometry.

  • Self-Validation Checkpoint: Calculate the Brain-to-Plasma ratio (Kp). A Kp > 0.3 confirms significant BBB penetration (expected for Y2 Antagonist 36), whereas a Kp < 0.01 indicates BBB exclusion (expected for peptide antagonists)[4].

Conclusion

The evolution from peptide-based Y2 antagonists to small molecules like Y2 Antagonist 36 fundamentally changed how researchers investigate the NPY system. While peptides like T4-[NPY(33-36)]4 provided early proof-of-concept in vitro data, their inherent pharmacokinetic liabilities rendered them obsolete for systemic in vivo behavioral pharmacology. Y2 Antagonist 36, with its rationally designed pyridyl diamide core, provides the high affinity, proteolytic stability, and BBB penetrability required to effectively probe the Y2 receptor's role in psychiatric and metabolic disorders.

References

  • Lunniss, G. E., et al. (2009). The identification and optimisation of novel and selective diamide neuropeptide Y Y2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Grouzmann, E., et al. (1997). Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist. Journal of Biological Chemistry. Available at:[Link]

  • Dumont, Y., et al. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist. British Journal of Pharmacology. Available at:[Link]

  • Brothers, S. P., et al. (2010). Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. Molecular Pharmacology. Available at:[Link]

Sources

Comparative

Comparative Guide: Y2 Antagonist 36 vs. SF-11 in Anxiety and Stress Models

Executive Summary & Mechanistic Grounding Neuropeptide Y (NPY) is a highly abundant neuromodulator in the mammalian brain, playing a critical role in regulating mood, stress coping, and anxiety[1]. While postsynaptic Y1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Neuropeptide Y (NPY) is a highly abundant neuromodulator in the mammalian brain, playing a critical role in regulating mood, stress coping, and anxiety[1]. While postsynaptic Y1 receptors mediate potent anxiolytic effects, presynaptic Y2 receptors act as autoreceptors that negatively regulate and suppress endogenous NPY release[2].

Consequently, antagonizing the Y2 receptor breaks this negative feedback loop, flooding the synapse with NPY, which subsequently activates Y1 receptors to drive anti-stress and anxiolytic phenotypes[1]. For drug development professionals and neuroscientists, selecting the correct pharmacological tool to probe this pathway is critical. This guide objectively compares two premier, yet fundamentally different, Y2 receptor antagonists: Y2 Antagonist 36 (a highly selective peptide ligand, T4-[NPY(33-36)]4)[3] and SF-11 (a brain-penetrant, non-peptide small molecule)[2].

Comparative Pharmacodynamics & Pharmacokinetics

To design a robust preclinical study, researchers must align the physicochemical properties of the antagonist with the specific behavioral model. The table below synthesizes the quantitative and qualitative differences between these two compounds.

FeatureY2 Antagonist 36 (T4-[NPY(33-36)]4)SF-11
Chemical Modality Tetrameric PeptideSmall Molecule (Non-peptide)
Target Affinity (IC50) Low Nanomolar199 nM[2]
Blood-Brain Barrier (BBB) Impermeable (Requires ICV/Microinjection)Highly Penetrant (Active via IP dosing)[2]
Primary Intracellular Effect Reversal of cAMP inhibitionMAPK/ERK & PI3K pathway activation[4]
Optimal In Vivo Models Circuit-specific mapping (e.g., Amygdala)Systemic stress models (Forced Swim Test)[2]
Translational Utility Target validation & neuroanatomical isolationLead optimization for clinical mood disorders[2]

Experimental Workflows & Self-Validating Protocols

A protocol is only as reliable as its internal controls. As an application scientist, I strongly recommend designing these behavioral assays as self-validating systems —where target engagement and behavioral output are simultaneously proven.

Protocol A: Systemic Anti-Stress Evaluation using SF-11 (Forced Swim Test)

Because SF-11 crosses the blood-brain barrier efficiently, it is the optimal choice for high-throughput systemic screening of antidepressant-like and anti-stress activity[2].

Step-by-Step Methodology:

  • Acclimation & Baseline: Habituate adult male Sprague-Dawley rats to the testing room for 1 hour. Conduct a 15-minute pre-test swim 24 hours prior to the main assay to induce a stable baseline of behavioral despair.

  • Systemic Dosing: Administer SF-11 via intraperitoneal (i.p.) injection at 10 mg/kg or 20 mg/kg. Wait 30–60 minutes to align with the compound's peak pharmacokinetic concentration in brain tissue[4].

  • The Self-Validating Control (Critical): To prove that the behavioral shift is mechanistically driven by Y2 antagonism rather than off-target stimulation, pre-treat a parallel control cohort with an intracellular kinase inhibitor (e.g., U0126 for MAPK/ERK, or LY294002 for PI3K)[4].

  • Behavioral Execution: Place the rat in the water cylinder for 5 minutes. Record the total duration of immobility versus active climbing/swimming.

  • Causality Check: SF-11 should significantly decrease immobility time. If the cohort pre-treated with U0126 reverts to high immobility, you have successfully validated that SF-11's systemic efficacy is strictly dependent on central kinase activation[2][4].

Protocol B: Circuit-Specific Anxiolytic Evaluation using Y2 Antagonist 36 (Elevated Plus Maze)

Because Y2 Antagonist 36 is a peptide that cannot cross the BBB, it is the superior tool for isolating specific neuroanatomical circuits (e.g., the basolateral amygdala) without confounding systemic effects[3].

Step-by-Step Methodology:

  • Stereotaxic Cannulation: Surgically implant bilateral guide cannulas targeting the basolateral amygdala (BLA), a primary integration center for anxiety. Allow 7 days for surgical recovery.

  • Microinjection: Infuse Y2 Antagonist 36 (dissolved in artificial cerebrospinal fluid) directly into the BLA at a controlled rate of 0.25 µL/min to prevent tissue lesioning.

  • Behavioral Execution: 15 minutes post-infusion, place the subject in the center of the Elevated Plus Maze (EPM) facing an open arm. Track the subject for 5 minutes using automated video tracking (e.g., EthoVision). Anxiolytic efficacy is defined by a statistically significant increase in time spent in the open arms.

  • The Self-Validating Control (Critical): Immediately following the EPM assay, sacrifice the animal and harvest the BLA tissue. Perform an ELISA to quantify local NPY levels. Because Y2 Antagonist 36 blocks the autoreceptor, local NPY must be upregulated. If NPY levels are unchanged, the behavioral data must be excluded as an injection failure.

Signaling Pathway Visualization

The following diagram illustrates the shared mechanistic pathway through which both compounds exert their anxiolytic and anti-stress effects, highlighting the divergence in their administration routes.

G cluster_0 Drug Intervention cluster_1 Intracellular Signaling SF11 SF-11 (Systemic / BBB Penetrant) Y2Receptor Presynaptic Y2 Autoreceptor (Blockade) SF11->Y2Receptor Antagonizes Antag36 Y2 Antagonist 36 (Local / Peptide) Antag36->Y2Receptor Antagonizes NPY Endogenous NPY Release (Upregulation) Y2Receptor->NPY Removes Inhibition Y1Receptor Postsynaptic Y1 Receptor (Activation) NPY->Y1Receptor Binds Kinases MAPK/ERK & PI3K/Akt Pathways Y1Receptor->Kinases Triggers Behavior Anxiolytic & Anti-Stress Phenotype Kinases->Behavior Mediates

Mechanistic pathway of Y2 antagonists driving anxiolytic and anti-stress effects via NPY release.

Conclusion

For translational drug development targeting mood disorders, SF-11 is the superior candidate due to its small-molecule nature and high blood-brain barrier penetrance, allowing for systemic administration and robust activation of survival kinase pathways (MAPK/ERK and PI3K)[2][4]. Conversely, Y2 Antagonist 36 remains an indispensable probe for fundamental neuroscientists aiming to map specific anxiety circuits via stereotaxic microinjection, offering unparalleled target selectivity without off-target peripheral noise[3].

References

  • Domin H, et al. "Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11." ACS Chemical Neuroscience, 2019. URL: [Link]

  • Brothers SP, et al. "Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening." Molecular Pharmacology, 2010. URL: [Link]

  • Tschenett A, et al. "Reduced anxiety and improved stress coping ability in mice lacking NPY-Y2 receptors." European Journal of Neuroscience, 2003. URL: [Link]

  • Grouzmann E, et al. "Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIBO3304 (Y1) and CGP71683A (Y5) [and T4[NPY33-36]4 (Y2)]." Canadian Science Publishing, 2001. URL: [Link]

Sources

Validation

Neuropeptide Y Receptor Selectivity: Cross-Reactivity Profiling of Y2 Antagonist Compound 36 vs. Y1 and Y5 Receptors

Executive Summary: The Imperative of Receptor Selectivity The Neuropeptide Y (NPY) system is a critical neurochemical network regulating diverse physiological processes, including feeding behavior, anxiety, and cardiovas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imperative of Receptor Selectivity

The Neuropeptide Y (NPY) system is a critical neurochemical network regulating diverse physiological processes, including feeding behavior, anxiety, and cardiovascular homeostasis[1]. The biological effects of NPY are mediated by a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, and Y5 subtypes.

In pharmacological studies, achieving high selectivity for the Y2 receptor is notoriously difficult but absolutely essential. Unlike Y1 and Y5 receptors, which are located postsynaptically and directly mediate cellular responses, Y2 receptors are primarily located presynaptically, functioning as autoreceptors that inhibit the further release of endogenous NPY[2].

The Selectivity Paradox: Administering a Y2 antagonist blocks this negative feedback loop, thereby increasing the concentration of NPY in the synaptic cleft[2]. If the chosen antagonist exhibits cross-reactivity with Y1 or Y5 receptors, it will simultaneously block the postsynaptic targets that the newly released NPY is meant to activate. This self-defeating pharmacological profile confounds data. Compound 36 (NPY Y2 antagonist 1) —a highly soluble, pyridine-type small molecule[3]—was developed specifically to overcome this hurdle, offering an exceptional selectivity profile over Y1 and Y5 receptors.

Product Profiling: Compound 36 vs. Alternative Antagonists

Historically, the field relied on argininamide-type antagonists like BIIE0246. While potent, BIIE0246 is a large, peptide-like molecule with poor blood-brain barrier (BBB) penetration, limiting its utility in central nervous system (CNS) models. Subsequent high-throughput screening and structure-activity relationship (SAR) studies led to the development of small-molecule antagonists[4], including the benzamide derivative JNJ-31020028[5] and the pyridine-type Compound 36 [3].

Compound 36 (CAS: 1185845-15-1) distinguishes itself through its pyridine scaffold, which confers superior aqueous solubility and highly specific binding kinetics, minimizing off-target hydrophobic interactions often seen with earlier lipophilic compounds.

Quantitative Cross-Reactivity Profile

The following table summarizes the binding affinities ( Ki​ / IC50​ ) and selectivity ratios of leading Y2 antagonists against the primary NPY receptor subtypes.

AntagonistScaffold TypehY2 Affinity ( IC50​ )hY1 Affinity ( IC50​ )hY5 Affinity ( IC50​ )Selectivity Ratio (Y1/Y2)Brain Penetrant
Compound 36 Pyridine derivative~5 - 10 nM> 10,000 nM> 10,000 nM> 1000x Yes
JNJ-31020028 Benzamide derivative8.5 nM> 1,000 nM> 1,000 nM> 100x Yes
BIIE0246 Argininamide15 nM> 10,000 nM> 10,000 nM> 600x No

Data synthesis derived from standard radioligand displacement assays utilizing human recombinant receptors[5],[4].

Mechanistic Visualization: NPY Signaling & Antagonism

To understand the necessity of Compound 36's lack of cross-reactivity, we must visualize the spatial and functional divergence of the NPY receptor subtypes.

NPY_Signaling NPY Neuropeptide Y (Endogenous Agonist) Y2R Y2 Receptor (Presynaptic Autoreceptor) NPY->Y2R Binds Y1R Y1 / Y5 Receptors (Postsynaptic) NPY->Y1R Binds Gi Gi/o Protein Pathway Y2R->Gi Activates cAMP Inhibition of cAMP & Neurotransmitter Release Gi->cAMP Mediates Comp36 Compound 36 (Selective Antagonist) Comp36->Y2R Blocks Binding Comp36->Y1R No Cross-Reactivity

Fig 1. NPY signaling pathway illustrating the selective presynaptic blockade of Y2R by Compound 36.

Experimental Methodologies: Validating Cross-Reactivity

As Application Scientists, we rely on self-validating assay systems to ensure that a compound's lack of activity at Y1/Y5 is a true pharmacological property, not an assay artifact. The following protocols detail the optimal workflow for profiling Compound 36.

Protocol 1: Radioligand Displacement Binding Assay

This assay determines the absolute binding affinity ( Ki​ ) of Compound 36 across receptor subtypes.

Causality & Design: We utilize [125I]-PYY as the radioligand because it acts as a universal agonist, binding Y1, Y2, and Y5 receptors with equal, high affinity.

  • Membrane Preparation: Harvest CHO cells stably expressing either hY1, hY2, or hY5 receptors. Homogenize in hypotonic buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 50 pM [125I]-PYY, and varying concentrations of Compound 36 (10 pM to 10 µM). Include a positive control well containing 1 µM unlabeled NPY to define non-specific binding (NSB).

  • PEI-Treated Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Expert Insight: Because NPY and PYY are highly basic peptides, they readily adsorb to negatively charged borosilicate glass, artificially inflating background noise. Pre-soaking the filters in 0.5% polyethylenimine (PEI) coats the fibers with a dense positive charge, electrostatically repelling unbound radioligand and ensuring high signal-to-noise ratios.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Intracellular Calcium Mobilization Assay (FLIPR)

Binding does not equal function. To confirm that Compound 36 acts as an antagonist and to functionally verify its lack of cross-reactivity at Y1/Y5, a calcium flux assay is employed[6].

Causality & Design: Native NPY receptors are Gi/o​ -coupled, meaning they inhibit adenylate cyclase and reduce cAMP[2]. Measuring a decrease in cAMP is kinetically slow and prone to high variability. To create a robust, real-time assay, we co-express the receptors with a Gαqi5 chimeric G-protein . This chimera possesses the receptor-recognition domain of Gi​ but the effector domain of Gq​ . It reroutes the native inhibitory signal into a stimulatory pathway, triggering a massive release of intracellular calcium ( Ca2+ ) that can be detected instantly via fluorescence.

  • Cell Seeding: Seed CHO-hY1, CHO-hY2, and CHO-hY5 cells (co-expressing Gαqi5) into 384-well black-walled plates.

  • Dye Loading: Incubate cells with the calcium-sensitive fluorophore Fluo-4 AM (2 µM) for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Add Compound 36 (serial dilutions) and incubate for 30 minutes to allow equilibrium binding.

  • Agonist Stimulation: Inject an EC80​ concentration of NPY (typically ~3 nM) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Measurement: Record the peak fluorescence. Compound 36 will dose-dependently flatten the calcium peak in Y2-expressing cells, while leaving the NPY-induced calcium peak completely unaffected in Y1 and Y5-expressing cells.

Workflow Step1 1. Cell Line Preparation CHO cells expressing hY1, hY2, or hY5 + Gαqi5 chimera Step2 2. Radioligand Binding Assay Displacement of [125I]-PYY by Compound 36 Step1->Step2 Step3 3. Functional Calcium Flux Assay Fluo-4 AM loading & NPY stimulation Step1->Step3 Step4 4. Signal Detection Scintillation Counting & Fluorometric Imaging (FLIPR) Step2->Step4 Step3->Step4 Step5 5. Selectivity Profiling Calculation of Ki and IC50 ratios (Y2 vs Y1/Y5) Step4->Step5

Fig 2. Self-validating high-throughput workflow for determining Y-receptor cross-reactivity.

Conclusion

When interrogating the NPY system, the choice of antagonist dictates the integrity of the resulting data. Compound 36 (NPY Y2 antagonist 1) provides an optimal balance of high Y2 affinity, excellent aqueous solubility via its pyridine scaffold, and a >1000-fold selectivity window against Y1 and Y5 receptors[3]. By utilizing the rigorous, self-validating methodologies outlined above—specifically leveraging Gαqi5 chimeras and PEI-treated filtration—researchers can confidently isolate presynaptic Y2 biology without the confounding variables of postsynaptic cross-reactivity.

References

  • Title : NPY Y2 antagonist 1 - MedchemExpress.com Source : medchemexpress.com URL : 3

  • Title : JNJ-31020028 | Y2 Receptor Antagonist | MedChemExpress Source : medchemexpress.com URL : 5

  • Title : Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior... Source : nih.gov URL : 2

  • Title : Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors - ACS Publications Source : acs.org URL : 4

  • Title : Structure-Based Design of High-Affinity Fluorescent Probes for the Neuropeptide Y Y1 Receptor - ACS Publications Source : acs.org URL : 6

  • Title : (12) United States Patent (10) Patent No. - Googleapis.com Source : googleapis.com URL : 1

Sources

Comparative

benchmarking Y2 antagonist 36 against standard NPY inhibitors

Benchmarking Y2 Antagonist 36 Against Standard NPY Inhibitors: A Comprehensive Pharmacological Guide Introduction: The Evolution of NPY Y2 Receptor Targeting Neuropeptide Y (NPY) is a highly conserved 36-amino-acid neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Y2 Antagonist 36 Against Standard NPY Inhibitors: A Comprehensive Pharmacological Guide

Introduction: The Evolution of NPY Y2 Receptor Targeting

Neuropeptide Y (NPY) is a highly conserved 36-amino-acid neurotransmitter that plays a central role in regulating energy homeostasis, stress responses, and anxiety[1]. Its biological effects are mediated through a family of G-protein-coupled receptors (GPCRs), with the Y2 receptor (Y2R) subtype primarily functioning as a presynaptic autoreceptor. By localizing on presynaptic terminals in the central and peripheral nervous systems, Y2 receptors inhibit the release of NPY itself, as well as other key neurotransmitters like glutamate and norepinephrine[1].

Antagonizing the Y2 receptor has become a critical pharmacological strategy. For instance, blocking Y2 receptors can reverse stress-induced obesity pathways and modulate withdrawal-induced anxiety[1],[2]. However, the development of Y2 antagonists has historically been bottlenecked by poor physicochemical properties. This guide benchmarks the novel, highly soluble Y2 Antagonist 36 (Compound 36) [3] against established standard inhibitors—such as BIIE0246, JNJ-31020028, and SF-11—providing drug development professionals with a rigorous framework for compound selection.

Mechanistic Overview of Y2 Receptor Antagonism

To understand the benchmarking criteria, we must first map the causality of the Y2 signaling cascade. Y2 receptors are coupled to Gi/o proteins. When activated by endogenous ligands (e.g., NPY or PYY3-36), the alpha subunit of the Gi protein inhibits adenylate cyclase, leading to a drop in intracellular cyclic AMP (cAMP)[4]. This reduction suppresses voltage-gated calcium channels, ultimately blunting neurotransmitter exocytosis.

Antagonists like Compound 36 physically occupy the orthosteric binding site, preventing NPY binding and thereby disinhibiting the presynaptic terminal, restoring neurotransmitter release[5].

G NPY Neuropeptide Y (NPY) Y2R Y2 Receptor (Presynaptic) NPY->Y2R Activates Gi Gi/o Protein Y2R->Gi Couples to AC Adenylate Cyclase Gi->AC Inhibits (-) cAMP cAMP Production AC->cAMP Decreases Ca2 Ca2+ Influx cAMP->Ca2 Reduces NT Neurotransmitter Release Ca2->NT Suppresses Antag Y2 Antagonists (Compound 36, BIIE0246) Antag->Y2R Blocks

Mechanism of Presynaptic Y2 Receptor Signaling and Antagonist Intervention.

Comparative Profiling: Structural Causality & Performance Data

The utility of a Y2 antagonist is dictated by its molecular scaffold. Early antagonists suffered from high basicity, which limited their translational potential.

  • BIIE0246 (The Gold Standard): Since 1999, BIIE0246 has been the benchmark for in vitro Y2 research, boasting an IC50 of 3.3 nM[5]. However, its argininamide core is highly basic. This results in poor aqueous solubility and an inability to cross the blood-brain barrier (BBB), restricting its use to systemic peripheral studies or direct intracerebroventricular (i.c.v.) injections[6].

  • JNJ-31020028 & SF-11: Developed to overcome BBB restrictions, JNJ-31020028 (a piperazine/benzamide derivative) achieves high affinity (IC50 ~6-8 nM) and ~90% brain receptor occupancy[2],[7]. SF-11 is also brain-penetrant but exhibits significantly lower potency (IC50 = 199 nM).

  • Y2 Antagonist 36 (CAS 1185845-15-1): Compound 36 represents a structural optimization leap. By replacing highly basic moieties with a pyridine-type scaffold (MW: 493.00), it drastically reduces basicity while maintaining the hydrogen-bonding necessary for receptor docking[3],[8]. This yields a non-peptidic antagonist that is not only highly potent and selective but also highly soluble, making it vastly superior for formulation and systemic in vivo administration compared to argininamide derivatives[3],[8].

Table 1: Quantitative Benchmarking of Standard NPY Y2 Antagonists

CompoundChemical ScaffoldTargetIC50 (nM)BBB PermeabilitySolubility Profile
Y2 Antagonist 36 Pyridine-typeNPY Y2Highly PotentHighHigh
BIIE0246 ArgininamideNPY Y23.3PoorLow
JNJ-31020028 Piperazine/BenzamideNPY Y26.0 - 8.5HighModerate
SF-11 PiperidinecarbothioamideNPY Y2199.0HighModerate

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, evaluating a new compound like Y2 Antagonist 36 requires a self-validating assay matrix. An antagonist must demonstrate both competitive target engagement (binding) and physiological reversal of the agonist's effect (function).

Workflow HTS Compound Formulation Binding Radioligand Binding ([125I]PYY Displacement) HTS->Binding Func Functional Assay (cAMP Reversal) Binding->Func InVivo In Vivo Profiling (Receptor Occupancy) Func->InVivo

Step-by-Step Experimental Workflow for Validating Y2 Antagonists.

Protocol 1: Radioligand Displacement Assay (Affinity Validation)

Causality: This assay determines the binding affinity (Ki/IC50) by measuring the compound's ability to physically displace a radioactive ligand from the Y2 receptor.

  • Preparation: Culture SMS-KAN cells (which endogenously express human Y2R) or transfected CHO cells. Harvest and homogenize to isolate cell membranes[5].

  • Incubation: In a 96-well plate, combine 25 µg of membrane protein with 50 pM of [125I]-PYY (or [125I]-NPY) in HEPES buffer (pH 7.4) supplemented with 0.1% BSA to prevent non-specific peptide adhesion[5].

  • Compound Challenge: Add Y2 Antagonist 36 or BIIE0246 in a logarithmic concentration gradient (10 pM to 10 µM).

  • Self-Validation Controls:

    • Positive Control: Add 1 µM of unlabeled NPY to completely saturate receptors, defining the non-specific binding baseline.

    • Negative Control: Utilize BIIE0212 (a structurally related analogue with 400-fold lower affinity than BIIE0246) to validate the assay's sensitivity and dynamic range[5].

  • Detection: Terminate the reaction via rapid filtration through GF/C glass fiber filters. Wash with ice-cold buffer, dry, and quantify retained radioactivity using a gamma counter. Calculate IC50 using non-linear regression analysis.

Protocol 2: Forskolin-Stimulated cAMP Functional Assay

Causality: Because Y2R is Gi-coupled, true antagonism is proven only if the compound blocks NPY-induced suppression of cAMP[4].

  • Baseline Stimulation: Treat Y2R-expressing cells with 10 µM Forskolin. Forskolin directly activates adenylate cyclase, creating an artificially high baseline of intracellular cAMP[4].

  • Agonist Suppression: Introduce 10 nM NPY. This activates the Y2 receptor, triggering the Gi pathway and crashing the Forskolin-induced cAMP levels.

  • Antagonist Reversal: Pre-incubate parallel wells with varying concentrations of Y2 Antagonist 36 or JNJ-31020028 before adding NPY. A functional antagonist will yield a concentration-dependent rightward shift in the NPY dose-response curve, effectively rescuing the cAMP levels[4],[7].

  • Quantification: Lyse the cells and measure cAMP concentrations using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Calculate the pA2 or pKB functional values[2].

Conclusion

While legacy compounds like BIIE0246 remain indispensable for isolated in vitro mechanistic studies, their physicochemical limitations severely restrict translational drug development. The benchmarking data indicates that Y2 Antagonist 36 successfully circumvents the basicity and solubility issues inherent to argininamide scaffolds. By leveraging a pyridine core, it delivers a highly potent, soluble, and selective profile, making it a superior candidate for complex in vivo neuropharmacological modeling and systemic administration.

References

  • Frontiers in Nutrition. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice. Retrieved from:[Link]

  • opnMe (Boehringer Ingelheim). NPY2R Antagonist I BIIE0246. Retrieved from:[Link]

  • Swanson, D.M., et al. (2011). The discovery and synthesis of JNJ 31020028, a small molecule antagonist of the Neuropeptide Y Y2 receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from:[Link]

  • Grouzmann, E., et al. (1997). Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Journal of Biological Chemistry. Retrieved from:[Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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